Akt-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31ClN6O2 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(5R)-4-[4-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]piperazin-1-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H31ClN6O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(33)31-10-8-30(9-11-31)23-21-16(3)12-20(32)29-22(21)27-14-28-23/h4-7,14-16,19,26H,8-13H2,1-3H3,(H,27,28,29,32)/t16-,19-/m1/s1 |
InChI Key |
MTIVHEGAZSBQQQ-VQIMIIECSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Cellular Uptake and Distribution of Akt-IN-13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific experimental data on the cellular uptake and distribution of Akt-IN-13 is not publicly available in peer-reviewed literature. This guide provides a comprehensive framework based on the established mechanisms of similar Akt inhibitors and outlines the standard experimental protocols required to generate such data.
Introduction to Akt and the Significance of Cellular Localization
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[1][2]
The efficacy of any Akt inhibitor is fundamentally dependent on its ability to reach its intracellular target and accumulate at the site of Akt activity. Therefore, understanding the cellular uptake and subcellular distribution of an inhibitor like this compound is paramount for its development as a therapeutic agent. The localization of Akt itself is dynamic, with activation predominantly occurring at the plasma membrane, followed by translocation to the cytoplasm and nucleus to phosphorylate a wide array of substrates.[3][4] The distribution of an inhibitor will determine which pools of Akt it can effectively target.
This technical guide will explore the expected cellular uptake and distribution of an Akt inhibitor based on its potential mechanism of action and detail the experimental protocols necessary to elucidate these characteristics for a specific compound such as this compound.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1. This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then dissociates from the membrane and phosphorylates numerous downstream targets in the cytoplasm and nucleus.
Mechanisms of Akt Inhibition and Predicted Cellular Distribution
Akt inhibitors are broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors. The class to which this compound belongs will dictate its expected subcellular localization.
ATP-Competitive Inhibitors
These inhibitors bind to the ATP-binding pocket within the kinase domain of Akt, preventing the phosphorylation of its substrates.[5] Importantly, ATP-competitive inhibitors typically bind to the active conformation of Akt.[1][3] This implies that they will primarily target Akt that has already been recruited to the plasma membrane and phosphorylated.
Expected Cellular Distribution:
-
Uptake: Likely passive diffusion across the plasma membrane, dependent on the physicochemical properties (e.g., lipophilicity, size) of the inhibitor.
-
Localization: Co-localization with activated, phosphorylated Akt. This would lead to an accumulation at the plasma membrane and potentially in the cytoplasm and nucleus , following the trafficking of activated Akt.[6] Studies have shown that some ATP-competitive inhibitors can paradoxically increase the phosphorylation of Akt by stabilizing its active conformation at the membrane.[1]
Allosteric Inhibitors
Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface between the PH and kinase domains.[4][5] This binding event locks Akt in an inactive, "PH-in" conformation, which prevents its recruitment to the plasma membrane and subsequent activation.[1][4]
Expected Cellular Distribution:
-
Uptake: Similar to ATP-competitive inhibitors, likely via passive diffusion.
-
Localization: Primarily in the cytoplasm , bound to the inactive pool of Akt.[3] These inhibitors would not be expected to accumulate at the plasma membrane, as their mechanism of action is to prevent this very translocation event.
Quantitative Data Presentation
While specific data for this compound is unavailable, the following tables provide a standardized format for presenting quantitative data on the cellular uptake and distribution of small molecule inhibitors.
Table 1: Cellular Uptake of [Inhibitor Name] in [Cell Line]
| Time (hours) | Concentration (µM) | Intracellular Concentration (µM) | Method |
| 1 | 1 | LC-MS/MS | |
| 1 | 5 | LC-MS/MS | |
| 1 | 10 | LC-MS/MS | |
| 6 | 1 | LC-MS/MS | |
| 6 | 5 | LC-MS/MS | |
| 6 | 10 | LC-MS/MS | |
| 24 | 1 | LC-MS/MS | |
| 24 | 5 | LC-MS/MS | |
| 24 | 10 | LC-MS/MS |
Table 2: Subcellular Distribution of [Inhibitor Name] in [Cell Line] after [Time] Incubation with [Concentration]
| Cellular Fraction | [Inhibitor] Amount (pmol/mg protein) | % of Total Intracellular [Inhibitor] | Method |
| Whole Cell Lysate | 100% | LC-MS/MS | |
| Cytosolic | LC-MS/MS | ||
| Nuclear | LC-MS/MS | ||
| Membrane | LC-MS/MS | ||
| Mitochondrial | LC-MS/MS |
Experimental Protocols
The following are detailed protocols for key experiments used to determine the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.
Protocol: Cellular Uptake Assay using LC-MS/MS
This method provides a quantitative measure of the total amount of inhibitor that enters the cells over time.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an active Akt pathway)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) at a density that will result in ~80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 1, 6, 24 hours) at 37°C.
-
Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Detachment and Counting: Detach the cells using Trypsin-EDTA, resuspend in medium, and count the number of cells.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cell pellet in a known volume of lysis buffer.
-
Sample Preparation for LC-MS/MS: Precipitate proteins (e.g., with acetonitrile), centrifuge to pellet the debris, and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of this compound. A standard curve of the compound should be prepared in the same lysis buffer to ensure accurate quantification.
-
Data Analysis: Calculate the intracellular concentration based on the quantified amount of the inhibitor and the average cell volume.
Protocol: Subcellular Fractionation and Western Blotting/LC-MS/MS
This protocol separates the major cellular organelles to determine the distribution of the inhibitor within the cell.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Impact of Akt Inhibition on the PI3K/Akt Signaling Cascade: A Technical Overview of Akt-IN-13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Akt-IN-13" is used as a representative placeholder for a potent and selective Akt inhibitor. The data and protocols presented herein are based on established knowledge of the PI3K/Akt pathway and publicly available information on various well-characterized Akt inhibitors.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[5] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1][2] Its activation is a key event that propagates downstream signaling. This technical guide provides an in-depth analysis of the effects of a representative Akt inhibitor, herein referred to as this compound, on the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway
The canonical PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[6] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3][6] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][6] At the membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) by PDK1.[5][7] Full activation of Akt requires a second phosphorylation event at Serine 473 (Ser473), which is mediated by the mTORC2 complex.[5][6][7] Once fully activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.
Mechanism of Action of this compound
This compound is a representative small molecule inhibitor designed to target the Akt kinase. Depending on the specific chemical scaffold, Akt inhibitors can exert their effects through various mechanisms, including:
-
ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
-
Allosteric Inhibition: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the Akt protein that renders it inactive. Some allosteric inhibitors prevent the phosphorylation of Akt at Thr308 and Ser473.
By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where the PI3K/Akt pathway is aberrantly activated.
Quantitative Data for Representative Akt Inhibitors
The potency of Akt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the Akt kinase by 50%. The following table summarizes the IC50 values for several well-characterized Akt inhibitors against the three Akt isoforms.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| AKT-IN-1 | 1042 | - | - | [8] |
| AKT-IN-3 | 1.4 | 1.2 | 1.7 | [8] |
| AKT-IN-12 | 550 (pan-Akt) | - | - | [8] |
| AKT-IN-14 | <0.01 | 1.06 | 0.66 | [8] |
Note: "-" indicates data not available.
Experimental Protocols
The evaluation of a novel Akt inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and cellular effects.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.
Methodology:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes are incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (measuring the remaining ATP).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in a cellular context.
Methodology:
-
Cancer cells with a constitutively active PI3K/Akt pathway are seeded and allowed to adhere.
-
The cells are treated with increasing concentrations of this compound for a specific duration.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[9]
-
The membranes are blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308), total Akt, and phosphorylated forms of downstream targets (e.g., p-GSK3β, p-PRAS40).[9]
-
After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the dose-dependent effect of the inhibitor on protein phosphorylation.
Cell Viability and Apoptosis Assays
Objective: To evaluate the impact of this compound on the survival and proliferation of cancer cells.
Methodology:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a prolonged incubation period (e.g., 72 hours), a reagent that is converted into a detectable product by viable cells is added.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) is calculated.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound for a specified time.
-
The cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
In Vitro Kinase Assay for Akt-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of Akt-IN-13, a potent inhibitor of Akt kinases. This document outlines the core principles of the Akt signaling pathway, detailed experimental protocols for performing the kinase assay, and a summary of the inhibitory potency of this compound.
Introduction: The Akt Signaling Pathway
The Akt, or Protein Kinase B (PKB), signaling pathway is a critical intracellular cascade that plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt is recruited to the membrane where it is subsequently activated through phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2. Once activated, Akt phosphorylates a wide range of downstream substrates, thereby controlling their activity and orchestrating various cellular responses. Dysregulation of the Akt pathway is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.
Quantitative Data for this compound
This compound is a potent, small-molecule inhibitor targeting the Akt kinase family. In vitro kinase assays have demonstrated its high affinity and inhibitory activity against all three Akt isoforms.
| Compound | Target | IC50 (nM) |
| This compound | Akt1 | 1.6[2][3] |
| Akt2 | 2.4[2][3] | |
| Akt3 | 0.3[2][3] |
Experimental Protocol: In Vitro Akt Kinase Assay (Non-Radioactive)
This protocol describes a non-radioactive in vitro kinase assay to determine the inhibitory activity of compounds such as this compound against Akt kinase. The principle of this assay is to measure the phosphorylation of a specific substrate by Akt kinase. The level of phosphorylation is then quantified, typically using an antibody that specifically recognizes the phosphorylated substrate, followed by a detection method such as Western blotting or ELISA.
Materials and Reagents
-
Active Akt Kinase: Recombinant human Akt1, Akt2, or Akt3.
-
Akt Substrate: GSK-3α/β fusion protein or a specific peptide substrate.
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2.
-
ATP Solution: 10 mM ATP in sterile water.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Stopping Solution: 50 mM EDTA.
-
Wash Buffer: Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody: Phospho-GSK-3α/β (Ser21/9) antibody or an antibody specific to the phosphorylated peptide substrate.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Chemiluminescent substrate (e.g., ECL).
-
Microplate: 96-well plate suitable for the chosen detection method.
-
Instrumentation: Plate reader for luminescence or absorbance, Western blot equipment.
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
-
Kinase Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
25 µL of 2X Kinase Assay Buffer.
-
1-5 µL of active Akt kinase.
-
1 µg of GSK-3 fusion protein or peptide substrate.
-
10 µL of the diluted this compound or vehicle control.
-
Bring the total volume to 40 µL with sterile water.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
To each well, add 10 µL of 0.5 mM ATP solution to start the reaction. The final ATP concentration will be 100 µM.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Termination of Kinase Reaction:
-
Stop the reaction by adding 10 µL of 50 mM EDTA to each well.
-
-
Detection of Substrate Phosphorylation (Western Blot Method):
-
Add 20 µL of 3X SDS-PAGE sample buffer to each well.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3α/β) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate.
-
Calculate the percentage of kinase activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro kinase assay is a robust and reliable method for determining the inhibitory potency of compounds targeting Akt kinase. This compound has been identified as a highly potent inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range. The detailed protocol provided in this guide offers a framework for researchers to independently verify these findings and to screen other potential Akt inhibitors in a preclinical setting. Careful execution of this assay will provide valuable data for the development of novel therapeutics targeting the Akt signaling pathway.
References
In-Depth Technical Guide to Akt-IN-13: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Akt-IN-13, a potent inhibitor of the Akt serine/threonine kinase. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
Akt, also known as Protein Kinase B (PKB), is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in human cancers, making Akt a highly attractive target for therapeutic intervention. This compound has emerged as a potent small molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Understanding its binding characteristics is crucial for its development and application as a research tool and potential therapeutic agent.
Binding Affinity of this compound
This compound demonstrates potent, low nanomolar inhibition of all three Akt isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Target | IC50 (nM) |
| Akt1 | 1.6 |
| Akt2 | 2.4 |
| Akt3 | 0.3 |
Data compiled from publicly available sources.
Binding Kinetics of this compound
Currently, specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for the interaction of this compound with the Akt isoforms are not publicly available. This information is critical for a complete understanding of the inhibitor's mechanism of action and its pharmacodynamic properties. Further studies are required to elucidate these kinetic constants.
Mechanism of Inhibition
While not definitively stated in the available literature for this compound specifically, inhibitors of Akt are generally classified as either ATP-competitive or allosteric. Given that many small molecule kinase inhibitors with similar potency profiles to this compound function by competing with ATP for binding to the kinase domain, it is highly probable that this compound is an ATP-competitive inhibitor . However, direct experimental confirmation is needed to definitively establish its mechanism of action.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's IC50 values are not explicitly published. However, a general methodology for an in vitro biochemical kinase inhibition assay is provided below. This protocol is representative of the type of experiment that would be used to generate such data.
In Vitro Akt Kinase Inhibition Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by an Akt kinase.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Akt substrate (e.g., a peptide with the consensus Akt phosphorylation motif)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production as an indicator of kinase activity)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the Akt enzyme and the peptide substrate in kinase buffer.
-
Reaction Setup:
-
Add the diluted this compound or control (vehicle) to the microplate wells.
-
Add the enzyme/substrate mixture to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific Akt isoform.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection kit to allow the signal to develop.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.
Methodological & Application
Application Notes and Protocols for Akt-IN-13 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Akt-IN-13, an inhibitor of the Akt signaling pathway, in Western blot experiments. This document outlines the mechanism of action, protocols for cell treatment and protein analysis, and methods for data interpretation.
Principle
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Akt, a serine/threonine kinase, is a central node in this pathway.[1][3] Its activation through phosphorylation at Threonine 308 and Serine 473 leads to the phosphorylation and regulation of a multitude of downstream substrates.[4][5] Dysregulation of the PI3K/Akt pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[1][6][7]
This compound is a small molecule inhibitor designed to target the activity of Akt. By inhibiting Akt, this compound is expected to decrease the phosphorylation of its downstream targets. Western blotting is a powerful technique to detect these changes in protein phosphorylation, thereby providing a measure of the inhibitor's efficacy and cellular activity. This protocol will guide the user through the process of treating cells with this compound, preparing cell lysates, and analyzing the phosphorylation status of key downstream targets of Akt using Western blot.
Data Presentation
Table 1: Properties of Various Akt Inhibitors (for reference)
| Inhibitor Name | Target(s) | IC₅₀ Values | Recommended Starting Concentration for Cell Culture |
| AKT Inhibitor IV | Upstream of Akt | IC₅₀ = 625 nM for FOXO1a nuclear export inhibition | < 1.25 µM |
| AKT-IN-1 | Allosteric Akt inhibitor | IC₅₀ = 1.042 µM | Not specified |
| AKT-IN-3 | Akt1, Akt2, Akt3 | Akt1: 1.4 nM, Akt2: 1.2 nM, Akt3: 1.7 nM | Not specified |
| AKT-IN-12 | Akt kinase | IC₅₀ = 0.55 µM | Not specified |
| AKT-IN-14 | Akt1, Akt2, Akt3 | Akt1: <0.01 nM, Akt2: 1.06 nM, Akt3: 0.66 nM | Not specified |
| AKT-IN-18 | Akt | IC₅₀ = 69.45 µM in A549 cells | Not specified |
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of this compound is not publicly documented. It is recommended to test solubility in common solvents like DMSO. The following is a general procedure.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Determining the Optimal Concentration of this compound
Principle: To effectively use this compound, it is crucial to determine its optimal working concentration, which should inhibit the target without causing significant cytotoxicity. This is typically done by performing a dose-response experiment and assessing both the inhibition of Akt phosphorylation and cell viability.
Protocol:
-
Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range, based on other Akt inhibitors, is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Treat the cells with the different concentrations of this compound and the vehicle control. The incubation time should be optimized, but a common starting point is 2 to 24 hours.
-
Cell Viability Assay (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the different concentrations of this compound.
-
Protein Extraction: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot as described in Protocol 4 to analyze the phosphorylation levels of Akt (p-Akt Ser473) and a downstream target (e.g., p-GSK3β Ser9) relative to total Akt and the respective total downstream protein.
-
Analysis: Determine the lowest concentration of this compound that effectively inhibits the phosphorylation of Akt and its downstream target without causing significant cell death. This will be the optimal working concentration for subsequent experiments.
Cell Culture and Treatment for Western Blot
Materials:
-
Appropriate cell line and complete culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in culture dishes and grow until they reach 70-80% confluency.
-
Treat the cells with the predetermined optimal concentration of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
(Optional) For a positive control for Akt activation, serum-starve the cells for 4-6 hours and then stimulate with a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes before harvesting. A corresponding inhibitor-treated and stimulated group should also be included.
Protein Extraction and Quantification
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
Protocol:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay or a similar method.
Western Blot Analysis
Materials:
-
Protein samples
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total protein (e.g., total Akt, total GSK3β) and a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
References
- 1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-13 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-13 is a potent and selective inhibitor of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making Akt an attractive therapeutic target. These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound in both in vitro and in vivo research settings.
Product Information
| Parameter | Data | Reference |
| Target | Akt Kinase | N/A |
| IC50 | 103 nM (in LNCap cells) | N/A |
Solubility and Storage
Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the properties of other structurally similar Akt inhibitors, such as Akt Inhibitor IV and Akt Inhibitor VIII. Researchers are advised to perform their own solubility tests for precise measurements.
Solubility Data (Based on similar Akt inhibitors)
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 5 mg/mL | Heating to 37°C and/or sonication may be required to achieve higher concentrations. | [1][2][3][4][5] |
| Ethanol | Insoluble (or poorly soluble) | Not recommended as a primary solvent. | [1] |
| Water | Insoluble | Not recommended as a primary solvent. | [1] |
Stock Solution Preparation and Storage
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
-
To aid dissolution, gently warm the vial to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Long-term storage: Store the DMSO stock solution at -80°C for up to one year.[6]
-
Short-term storage: For frequent use, the stock solution can be stored at -20°C for up to six months.[6]
-
Working solutions: Dilute the stock solution in the appropriate cell culture medium or vehicle immediately before use. It is not recommended to store diluted aqueous solutions for long periods.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound DMSO stock solution
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
2. Western Blot Analysis of Akt Phosphorylation
This protocol provides a method to assess the inhibitory effect of this compound on the phosphorylation of Akt.
Materials:
-
This compound DMSO stock solution
-
Target cell line(s)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in blocking buffer with 5% BSA) overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total Akt and a loading control, the membrane can be stripped of the phospho-Akt antibody and re-probed with the respective primary antibodies. Follow a validated stripping protocol.
-
In Vivo Studies
The following is a general guideline for the administration of Akt inhibitors to mice. The specific dose, vehicle, and administration route should be optimized for this compound and the specific animal model.
Vehicle Preparation (Example for Intraperitoneal Injection):
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Sonication may be required to achieve a homogenous solution.[5]
Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering Akt inhibitors in preclinical mouse models.[1] Oral gavage is another potential route.
-
Dosage: The dosage will depend on the efficacy and toxicity of this compound. Based on studies with other Akt inhibitors, a starting dose range could be 15-30 mg/kg, administered once daily.[1] Dose-ranging studies are essential to determine the optimal and maximum tolerated dose.
-
Volume: The injection volume should be appropriate for the size of the animal. For mice, a typical intraperitoneal injection volume is 5-10 mL/kg.
Example In Vivo Efficacy Study Workflow:
-
Animal Model: Utilize an appropriate tumor xenograft or genetically engineered mouse model.
-
Acclimatization: Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation (for xenografts): Inoculate tumor cells subcutaneously into the flank of immunocompromised mice.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound or the vehicle to the respective groups according to the predetermined schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Signaling Pathway Diagram
The diagram below illustrates the canonical PI3K/Akt signaling pathway, which is the target of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. AKT Inhibitor VIII | CAS 612847-09-3 | chemdea.com [chemdea.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]
- 5. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Assessing Cell Line Sensitivity to AKT Inhibitors
Disclaimer: No specific information was found for a compound named "Akt-IN-13" in the provided search results. The following application notes and protocols are based on data for other potent and well-characterized AKT inhibitors. These guidelines can be adapted for the evaluation of novel AKT inhibitors like this compound.
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1] This pathway is critical for regulating fundamental cellular processes including cell survival, proliferation, growth, and metabolism.[2][3] Hyperactivation of the AKT pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors targeting AKT have been developed to counteract the effects of this aberrant signaling.
These application notes provide a guide for researchers, scientists, and drug development professionals to identify and characterize cancer cell lines sensitive to AKT inhibition. The protocols outlined below describe methods to assess the anti-proliferative and pro-apoptotic effects of AKT inhibitors and to analyze their impact on the AKT signaling pathway.
Cell Lines Sensitive to AKT Inhibition
The sensitivity of cancer cell lines to AKT inhibitors is often associated with the genetic background of the cells, particularly mutations that lead to the constitutive activation of the PI3K/AKT pathway. Such alterations include loss-of-function mutations in the tumor suppressor PTEN, activating mutations in PIK3CA (the catalytic subunit of PI3K), or activating mutations in AKT itself.[4][5]
Below is a summary of cell lines reported to be sensitive to various AKT inhibitors, along with their reported IC50 values.
| Inhibitor Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10h | PC-3 | Prostate Cancer | 3.7 | [2] |
| AKT inhibitor VIII | KE-37 | Acute Lymphoblastic Leukemia | 0.143 | [6] |
| AKT inhibitor VIII | KASUMI-1 | Acute Myeloid Leukemia | 0.200 | [6] |
| AKT inhibitor VIII | RPMI-8402 | T-cell Leukemia | 0.219 | [6] |
| AKT inhibitor VIII | OCUB-M | Breast Cancer | 0.419 | [6] |
| T126 | OCI-AML3 | Acute Myeloid Leukemia | 4.2 | [7] |
| T126 | IMS-M2 | Acute Myeloid Leukemia | 4.3 | [7] |
| T126 | OCI-AML2 | Acute Myeloid Leukemia | 2.4 | [7] |
| T126 | MOLM-13 | Acute Myeloid Leukemia | 9.2 | [7] |
| T126 | SKM-1 | Acute Myeloid Leukemia | 6.9 | [7] |
| Simalikalactone D | MDA-MB-468 | Triple-Negative Breast Cancer | 0.067 | [4] |
| Simalikalactone D | MDA-MB-231 | Triple-Negative Breast Cancer | 0.422 | [4] |
| Simalikalactone D | SUM-149 | Triple-Negative Breast Cancer | 0.598 | [4] |
| Gli-i | A549 | Non-Small-Cell Lung Cancer | 0.009385 | [8] |
| Gli-i | H1975 | Non-Small-Cell Lung Cancer | 0.01361 | [8] |
Signaling Pathways and Experimental Workflows
AKT Signaling Pathway
AKT is a key downstream effector of PI3K. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.
Caption: Simplified AKT signaling pathway and the inhibitory action of an AKT inhibitor.
Experimental Workflow for Assessing AKT Inhibitor Sensitivity
A typical workflow to determine the sensitivity of a cell line to an AKT inhibitor involves a series of in vitro assays.
Caption: A standard experimental workflow for evaluating the efficacy of an AKT inhibitor.
Mechanism of AKT Inhibition-Induced Apoptosis
Inhibition of AKT activity leads to the dephosphorylation and activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.
Caption: Logical diagram illustrating how AKT inhibition promotes apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of an AKT inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AKT inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the AKT inhibitor in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing the AKT inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with the AKT inhibitor and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with the AKT inhibitor for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis of the AKT Signaling Pathway
This protocol is used to detect changes in the phosphorylation status of AKT and its downstream targets following inhibitor treatment.
Materials:
-
Cancer cell lines treated with the AKT inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for identifying and characterizing cancer cell lines that are sensitive to AKT inhibition. By employing a combination of cell viability, apoptosis, and biochemical assays, researchers can effectively evaluate the therapeutic potential of novel AKT inhibitors and gain insights into their mechanisms of action. Given the high frequency of AKT pathway dysregulation in cancer, these methods are invaluable for the development of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular dissection of AKT activation in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Pan-Akt Inhibitors in Cancer Cell Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical signaling node in pathways that regulate cell survival, proliferation, and apoptosis.[1][2] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), are a class of anti-cancer agents designed to induce apoptosis by blocking these pro-survival signals.[1][3]
This document provides detailed application notes and experimental protocols for assessing the apoptotic effects of pan-Akt inhibitors in cancer cells. Due to the limited availability of specific data for a compound designated "Akt-IN-13," this guide utilizes data from the well-characterized, potent, and selective pan-Akt inhibitors GSK690693 and MK-2206 as representative examples. These inhibitors serve as valuable tools for investigating the role of Akt signaling in cancer cell survival and for evaluating the efficacy of Akt-targeted therapies.
Mechanism of Action: Induction of Apoptosis
Pan-Akt inhibitors function by competitively binding to the ATP-binding pocket or through allosteric inhibition, thereby preventing the phosphorylation of Akt and its downstream substrates.[1][4] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for promoting cell survival.[2] By blocking Akt activity, these inhibitors effectively "turn off" the survival signals that cancer cells rely on, leading to the activation of the apoptotic cascade.[5][6] Key events in this process include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[5]
Caption: Pan-Akt inhibitor-induced apoptosis signaling pathway.
Data Presentation: In Vitro Efficacy of Representative Pan-Akt Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values for GSK690693 and MK-2206 in various cancer cell lines, demonstrating their potency in inhibiting cell proliferation.
Table 1: IC50 Values of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Carcinoma | 43 - 150 | [7] |
| SK-OV-3 | Ovarian Carcinoma | 43 - 150 | [7] |
| LNCaP | Prostate Carcinoma | 43 - 150 | [7] |
| HCC-1954 | Breast Carcinoma | 43 - 150 | [7] |
| T47D | Breast Ductal Carcinoma | Not Specified | [1] |
| ZR-75 | Breast Carcinoma | Not Specified | [1] |
Table 2: IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Akt1 | (Enzyme Assay) | 8 | [4] |
| Akt2 | (Enzyme Assay) | 12 | [4] |
| Akt3 | (Enzyme Assay) | 65 | [4] |
| A431 | Skin Epidermoid Carcinoma | 5,500 | [8] |
| HCC827 | Non-Small Cell Lung Cancer | 4,300 | [8] |
| NCI-H292 | Non-Small Cell Lung Cancer | 5,200 | [8] |
| NCI-H460 | Non-Small Cell Lung Cancer | 3,400 | [8] |
| A2780 | Ovarian Cancer | Not Specified | [8] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | <200 | [9] |
| RS4;11 | Acute Lymphoblastic Leukemia | <200 | [9] |
| Kasumi-1 | Acute Myeloid Leukemia | <200 | [9] |
| CHLA-10 | Ewing Sarcoma | <200 | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the apoptotic effects of pan-Akt inhibitors are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: MTT assay workflow for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pan-Akt inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the pan-Akt inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO-containing medium) to each well.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin). An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in p-Akt are indicative of apoptosis induction.[10][11]
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells in a population.
Caption: Annexin V/PI staining workflow for apoptosis analysis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the apoptotic effects of pan-Akt inhibitors in cancer cells. By utilizing these standardized assays, researchers can effectively characterize the mechanism of action of novel Akt inhibitors, determine their potency and efficacy, and contribute to the development of more effective cancer therapies targeting the Akt signaling pathway. While specific data for "this compound" remains elusive, the provided information on representative pan-Akt inhibitors offers a robust starting point for such investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of autoinhibited Akt1 reveals mechanism of PIP3-mediated activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Signaling Using Akt-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in the insulin signaling pathway.[1][2][3] It plays a critical role in mediating a wide array of insulin's metabolic effects, including glucose uptake, glycogen synthesis, and protein synthesis.[3][4] The Akt family comprises three isoforms (Akt1, Akt2, and Akt3), with Akt2 being the predominant isoform involved in insulin-stimulated glucose metabolism.[1] Dysregulation of the Akt signaling cascade is a hallmark of insulin resistance and type 2 diabetes.
Akt-IN-13 is a potent and specific inhibitor of all three Akt isoforms. Its utility in elucidating the precise role of Akt in insulin signaling makes it a valuable tool for researchers in both academic and industrial settings. These application notes provide detailed protocols for utilizing this compound to investigate the insulin signaling pathway.
Mechanism of Action
Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. At the membrane, Akt is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[5] Activated Akt then phosphorylates a multitude of downstream substrates, including AS160 (TBC1D4) and Glycogen Synthase Kinase 3 (GSK-3), to promote the translocation of GLUT4-containing vesicles to the cell surface for glucose uptake and to stimulate glycogen synthesis, respectively.[6]
This compound acts as a potent inhibitor of Akt kinase activity, thereby blocking these downstream signaling events. By inhibiting Akt, this compound allows for the precise dissection of Akt-dependent versus Akt-independent pathways in insulin signaling.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide representative data on the expected effects of Akt inhibition on insulin signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Akt1 | 1.6 |
| Akt2 | 2.4 |
| Akt3 | 0.3 |
Data obtained from commercially available datasheets.
Table 2: Representative Data on the Effect of an Akt Inhibitor on Insulin-Stimulated Akt Phosphorylation
| Treatment | Akt Inhibitor Conc. (nM) | Insulin (100 nM) | % Inhibition of pAkt (Ser473) |
| Control | 0 | - | 0% |
| Insulin | 0 | + | N/A |
| Inhibitor | 1 | + | 25% |
| Inhibitor | 10 | + | 68% |
| Inhibitor | 100 | + | 95% |
This is representative data based on studies with other potent Akt inhibitors and illustrates the expected dose-dependent inhibition of insulin-stimulated Akt phosphorylation.
Table 3: Representative Data on the Effect of an Akt Inhibitor on Insulin-Stimulated Glucose Uptake
| Treatment | Akt Inhibitor Conc. (nM) | Insulin (100 nM) | % Inhibition of Glucose Uptake |
| Control | 0 | - | 0% |
| Insulin | 0 | + | N/A |
| Inhibitor | 10 | + | 45% |
| Inhibitor | 100 | + | 85% |
| Inhibitor | 1000 | + | 98% |
This is representative data based on studies with other potent Akt inhibitors and illustrates the expected dose-dependent inhibition of insulin-stimulated glucose uptake.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the general procedure for treating cells with insulin and this compound to study its effects on the insulin signaling pathway.
-
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, L6 myotubes, HepG2 hepatocytes)
-
Complete growth medium
-
Serum-free medium
-
Insulin solution (10 mg/mL stock in 0.01 M HCl)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for glucose uptake assays) and allow them to reach the desired confluency. For differentiated cell lines like 3T3-L1 adipocytes or L6 myotubes, follow established differentiation protocols.
-
Prior to stimulation, serum-starve the cells by replacing the complete growth medium with serum-free medium for 4-6 hours.
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., ranging from 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.
-
Prepare a working solution of insulin in serum-free medium (e.g., 100 nM).
-
Stimulate the cells by adding the insulin working solution to the wells. For time-course experiments, add insulin for various durations (e.g., 5, 15, 30 minutes). For dose-response experiments, use a fixed stimulation time.
-
After the desired incubation time, proceed immediately to the specific downstream assay (e.g., cell lysis for Western blotting, glucose uptake assay).
-
2. Western Blotting for Akt Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.
-
Materials:
-
Treated cells from the protocol above
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK-3β, anti-total GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
3. Glucose Uptake Assay
This protocol describes how to measure the effect of this compound on insulin-stimulated glucose uptake using a fluorescent glucose analog.
-
Materials:
-
Treated cells in a 96-well plate from the protocol above
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution
-
Phloretin (a glucose transporter inhibitor)
-
Fluorescence plate reader
-
-
Protocol:
-
Following the treatment with this compound and insulin, wash the cells twice with warm KRH buffer.
-
Prepare a working solution of 2-NBDG in KRH buffer (e.g., 50-100 µM).
-
To determine non-specific uptake, prepare a 2-NBDG solution containing a glucose transport inhibitor like phloretin (e.g., 200 µM).
-
Add the 2-NBDG working solution (with or without phloretin) to the appropriate wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Add KRH buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).
-
Calculate the specific glucose uptake by subtracting the fluorescence of the phloretin-treated wells from the other wells.
-
4. Immunoprecipitation of Akt
This protocol is for isolating Akt to study its interactions with other proteins or to assess its kinase activity in a more purified system.
-
Materials:
-
Treated cell lysates (prepared as in the Western blotting protocol)
-
Anti-Akt antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
-
Protocol:
-
Pre-clear the cell lysate by incubating it with protein A/G beads for 30 minutes at 4°C, followed by centrifugation to remove non-specifically bound proteins.
-
Incubate the pre-cleared lysate with the anti-Akt antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer. If eluting with Laemmli buffer, the sample can be directly used for Western blotting.
-
Analyze the eluted proteins by Western blotting to confirm the presence of Akt and to probe for co-immunoprecipitated proteins.
-
Visualizations
Caption: Insulin signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying insulin signaling with this compound.
References
- 1. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt-Directed Glucose Metabolism Can Prevent Bax Conformation Change and Promote Growth Factor-Independent Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Normal insulin-dependent activation of Akt/protein kinase B, with diminished activation of phosphoinositide 3-kinase, in muscle in type 2 diabetes [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt1 and -2 inhibition diminishes terminal differentiation and enhances central memory CD8+ T-cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cell Cycle Progression Using Akt-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-13 is a potent and selective inhibitor of all three isoforms of the serine/threonine kinase Akt (also known as protein kinase B): Akt1, Akt2, and Akt3. The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. One of the fundamental roles of the Akt pathway is the regulation of cell cycle progression, primarily at the G1/S and G2/M transitions.[1] By inhibiting Akt, this compound provides a powerful tool for investigating the intricate mechanisms of cell cycle control and for exploring its potential as an anti-cancer agent.
These application notes provide a comprehensive guide to using this compound for studying cell cycle progression, including its mechanism of action, detailed experimental protocols, and data interpretation.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates. The activation of the PI3K/Akt pathway is crucial for both the G1/S and G2/M transitions of the cell cycle.[1]
At the G1/S transition , activated Akt promotes cell cycle entry by:
-
Phosphorylating and inactivating glycogen synthase kinase 3β (GSK3β) , which leads to the stabilization and accumulation of Cyclin D1.
-
Phosphorylating and inhibiting the FOXO family of transcription factors , preventing the transcription of cell cycle inhibitors like p27Kip1.[2]
-
Directly phosphorylating and promoting the cytoplasmic localization of the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1 , thereby relieving their inhibitory effect on Cyclin E-CDK2 and Cyclin A-CDK2 complexes.[1][2]
At the G2/M transition , Akt activity is necessary for efficient entry into mitosis.[1] Inhibition of Akt can lead to a G2/M arrest, although the precise mechanisms are still under investigation.[3][4]
By inhibiting Akt, this compound is expected to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoint, depending on the cellular context and the specific genetic background of the cells being studied. This arrest is a direct consequence of the inability of the cell to progress through these critical checkpoints due to the lack of pro-proliferative signals normally provided by the Akt pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using this compound on a cancer cell line. This data is illustrative and serves as an example of how to present results from such an experiment. The observed effects of Akt inhibitors can vary between cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in a Hypothetical Cancer Cell Line
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 |
| This compound | 0.1 | 55.8 ± 2.5 | 25.1 ± 1.6 | 19.1 ± 1.2 |
| This compound | 1.0 | 70.3 ± 3.1 | 15.6 ± 1.4 | 14.1 ± 1.0 |
| This compound | 10.0 | 85.1 ± 3.5 | 8.7 ± 0.9 | 6.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry following treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2-A or equivalent).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for analyzing the expression levels of key cell cycle regulatory proteins after treatment with this compound.
Materials:
-
Treated cell lysates (prepared as described below)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-p21, anti-p27, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
Caption: Akt signaling pathway and its role in G1/S cell cycle progression.
Caption: Experimental workflow for investigating cell cycle effects of this compound.
References
- 1. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt-induced promotion of cell-cycle progression at G2/M phase involves upregulation of NF-Y binding activity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing the Inhibition of the PI3K/Akt Signaling Pathway Using Immunofluorescence with Akt-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a critical intracellular cascade that plays a central role in regulating fundamental cellular processes. These processes include cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3] The pathway is initiated by the activation of cell surface receptors, which in turn activate PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[2] This leads to the recruitment of Akt to the plasma membrane, where it is fully activated through phosphorylation by PDK1 and mTORC2.[3]
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling their activity.[2] Dysregulation of the PI3K/Akt pathway is a common feature in various diseases, particularly cancer, where it contributes to tumor growth, resistance to apoptosis, and metastasis.[1][3][4] Consequently, the components of this pathway, especially Akt, have become prime targets for therapeutic intervention.
Akt-IN-13 is a representative potent and selective inhibitor of Akt kinases (Akt1, Akt2, and Akt3). This application note provides a detailed protocol for using immunofluorescence (IF) to visualize and quantify the cellular effects of this compound treatment. The primary application demonstrated is the monitoring of the phosphorylation status and subcellular localization of Akt and its downstream targets.
Mechanism of Action of Akt Inhibitors
Akt inhibitors, such as this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[5] This inhibition effectively blocks the entire signaling cascade, leading to the de-repression of pro-apoptotic proteins and the inhibition of cell cycle progression and proliferation.[1][3] Immunofluorescence is a powerful technique to visualize these inhibition effects directly within the cellular context.[6]
Detailed Experimental Protocol
This protocol provides a general framework for immunofluorescence staining of cultured cells treated with an Akt inhibitor. Optimization may be required depending on the cell line, antibodies, and imaging system used.
I. Materials and Reagents
-
Cell Culture:
-
Treatment:
-
This compound (or other Akt inhibitor) stock solution (e.g., 10 mM in DMSO)
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.3% Triton X-100 in 1X PBS.[9] Alternatively, 1% BSA in PBST can be used.[10]
-
Primary Antibodies (diluted in Antibody Dilution Buffer):
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-FOXO1
-
-
Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in 1X PBS.[9]
-
Fluorophore-conjugated Secondary Antibodies (diluted in Antibody Dilution Buffer):
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
-
-
-
Mounting:
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.[7] Include a vehicle control (DMSO) group.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer.
-
Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.[7][10]
-
From this point on, all steps should be performed in the dark to prevent photobleaching.[12]
-
-
Mounting and Imaging:
-
Rinse the cells three times with 1X PBS for 5 minutes each in the dark.[10]
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Visualize the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Data Presentation and Expected Results
Treatment with an effective Akt inhibitor like this compound is expected to produce quantifiable changes in the fluorescence signal of target proteins. Specifically, one would anticipate:
-
Decreased p-Akt (Ser473) Signal: A dose-dependent reduction in the fluorescence intensity corresponding to phosphorylated Akt, indicating successful target inhibition.[5]
-
Nuclear Translocation of FOXO1: In untreated cells, active p-Akt phosphorylates FOXO transcription factors, sequestering them in the cytoplasm. Upon Akt inhibition, FOXO proteins are dephosphorylated and translocate to the nucleus.[1] This can be observed as a shift from predominantly cytoplasmic to predominantly nuclear fluorescence for FOXO1.
The data below represents a hypothetical outcome of such an experiment, quantifiable through image analysis software (e.g., ImageJ).
| This compound Conc. (µM) | Mean p-Akt Intensity (A.U.) | % Change from Control | FOXO1 Nuclear/Cytoplasmic Intensity Ratio |
| 0 (Vehicle) | 150.2 ± 12.5 | 0% | 0.45 ± 0.08 |
| 0.1 | 125.8 ± 10.1 | -16.2% | 0.75 ± 0.11 |
| 1.0 | 65.1 ± 8.9 | -56.7% | 1.89 ± 0.25 |
| 10.0 | 20.5 ± 5.4 | -86.4% | 3.51 ± 0.42 |
A.U. = Arbitrary Units. Data are presented as mean ± standard deviation.
Conclusion
Immunofluorescence is an invaluable tool for the characterization of kinase inhibitors in drug development. This protocol provides a robust method for visualizing and quantifying the cellular effects of this compound. By monitoring changes in the phosphorylation and localization of key proteins in the PI3K/Akt pathway, researchers can effectively confirm the mechanism of action and determine the cellular potency of novel Akt inhibitors.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. ptglab.com [ptglab.com]
- 12. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to Akt-IN-13 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cell signaling pathways that govern a multitude of cellular functions, including cell survival, proliferation, metabolism, and apoptosis.[1][2] The PI3K/Akt pathway is frequently dysregulated in various human cancers, making Akt a compelling target for therapeutic intervention.[3][4] Akt inhibitors, such as Akt-IN-13, are valuable tools for investigating the functional consequences of pathway inhibition and for potential anticancer drug development.[1] Flow cytometry is a powerful technique for dissecting these consequences at a single-cell level, providing quantitative data on apoptosis and cell cycle progression. This document provides detailed protocols for analyzing cellular responses to this compound treatment using flow cytometry.
Mechanism of Action of Akt Inhibition
Akt is a central regulator of cell survival and proliferation.[5] Upon activation by upstream signals, Akt phosphorylates a wide array of downstream substrates.[6] By inhibiting pro-apoptotic proteins like Bad and Caspase-9, Akt promotes cell survival.[6][7] Furthermore, it influences cell cycle progression by modulating the activity of proteins such as the CDK inhibitors p21 and p27.[3][7] Inhibition of Akt with a small molecule inhibitor like this compound is expected to block these downstream effects, thereby inducing apoptosis and causing cell cycle arrest.[3][6] Flow cytometry can precisely measure these outcomes.
Data Presentation
The following tables present illustrative quantitative data obtained from flow cytometry analysis of a hypothetical cancer cell line treated with varying concentrations of this compound for 48 hours.
Table 1: Illustrative Data on the Effect of this compound on Apoptosis
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound | 0.1 | 85.1 ± 3.5 | 8.2 ± 1.5 | 6.7 ± 1.9 |
| This compound | 1.0 | 60.7 ± 4.2 | 25.3 ± 3.3 | 14.0 ± 2.5 |
| This compound | 10.0 | 35.2 ± 5.1 | 40.1 ± 4.8 | 24.7 ± 3.7 |
Table 2: Illustrative Data on the Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 (DMSO) | 55.3 ± 3.0 | 28.1 ± 2.5 | 16.6 ± 1.8 |
| This compound | 0.1 | 60.1 ± 2.8 | 25.5 ± 2.2 | 14.4 ± 1.5 |
| This compound | 1.0 | 72.8 ± 3.5 | 15.2 ± 1.9 | 12.0 ± 1.3 |
| This compound | 10.0 | 80.5 ± 4.1 | 9.3 ± 1.1 | 10.2 ± 1.0 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[8] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[9]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed cells at an appropriate density and treat with desired concentrations of this compound and a vehicle control for the specified time.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[10] Discard the supernatant and wash the cells once with 1-2 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
-
Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[11] Since PI stoichiometry binds to DNA, the fluorescence intensity is directly proportional to the amount of DNA in each cell.[12][13] Cells in G2/M have twice the DNA content of cells in G0/G1.[12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Treated and control cells (at least 1 x 10⁶ cells per sample)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[13]
-
Rehydration & Washing: Centrifuge the fixed cells at 800-1000 x g for 5-10 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS.
-
Staining: Centrifuge again and resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13] The RNase A is crucial for degrading double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[13] The data is typically displayed as a histogram of cell count versus fluorescence intensity.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. revvity.com [revvity.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Akt-IN-13 not inhibiting Akt phosphorylation
Welcome to the technical support center for Akt-IN-13. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with inhibiting Akt phosphorylation using this compound.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I don't see a decrease in Akt phosphorylation at Ser473 or Thr308. What could be the reason?
Several factors, ranging from the inhibitor itself to complex cellular responses, can lead to a lack of observable efficacy. This guide will walk you through the most common issues, categorized into four main areas:
-
Compound Integrity and Handling: Issues related to the inhibitor's quality, storage, and preparation.
-
Experimental Protocol: Suboptimal parameters in your experimental setup.
-
Cellular Context and Biology: Cell-line specific characteristics and signaling dynamics.
-
Data Interpretation: Nuances in reading the results of your experiment.
Use the troubleshooting workflow below to systematically diagnose the issue.
Troubleshooting Workflow
This workflow provides a step-by-step process to identify the potential cause of your unexpected results.
Caption: A logical workflow for troubleshooting the lack of Akt phosphorylation inhibition.
Step 1: Compound Integrity and Handling
The quality and handling of the inhibitor are paramount. If the compound is inactive, no downstream effect will be observed.
Q2: How can I be sure my this compound is active and properly prepared?
Potential Issues:
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or freeze-thaw cycles).
-
Solubility: The inhibitor may not be fully dissolved in the vehicle (e.g., DMSO), leading to a lower effective concentration.
-
Purity: The purchased compound may have low purity.
Troubleshooting Actions:
-
Confirm Solubility: Visually inspect your stock solution for any precipitate. If unsure, briefly sonicate the solution. Always prepare fresh dilutions in pre-warmed media from a frozen stock for each experiment.
-
Check Storage Conditions: Ensure the compound is stored as per the manufacturer's datasheet (typically at -20°C or -80°C, desiccated, and protected from light).
-
Use a Positive Control: Test the inhibitor on a well-characterized sensitive cell line where Akt inhibition has been previously demonstrated.
-
Perform a Cell-Free Kinase Assay: Directly test the activity of your this compound against purified Akt enzyme. This definitively confirms if the compound is active.
Table 1: this compound Properties and Handling
| Parameter | Recommended Value/Procedure |
| IC₅₀ Values | Akt1: 1.6 nM, Akt2: 2.4 nM, Akt3: 0.3 nM[1] |
| Vehicle | DMSO is commonly used. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10 mM) in DMSO. |
| Storage | Store stock solution in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute fresh from stock for each experiment. The final DMSO concentration in media should typically be <0.1% to avoid solvent toxicity. |
Step 2: Review Experimental Protocol
Your experimental design, including concentration, timing, and detection methods, must be optimized for your specific model system.
Q3: Could my experimental conditions be preventing the observation of Akt inhibition?
Potential Issues:
-
Insufficient Concentration: The concentration of this compound may be too low to achieve effective inhibition in your specific cell line.
-
Incorrect Timing: The time point for cell lysis and analysis might be too early (inhibition hasn't occurred) or too late (the effect is transient or cells have recovered).
-
High Basal Akt Activity: If the PI3K/Akt pathway is highly activated in your cell line (e.g., due to PTEN loss or PIK3CA mutation), a higher concentration or longer incubation time may be required.
Troubleshooting Actions:
-
Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., from 10 nM to 10 µM) for a fixed time point to determine the optimal inhibitory concentration.
-
Conduct a Time-Course Experiment: Use an effective concentration and harvest cells at multiple time points (e.g., 30 min, 1h, 2h, 6h, 24h) to identify the optimal duration of treatment.
-
Ensure Proper Stimulation (If Applicable): If you are stimulating the pathway with a growth factor (e.g., IGF-1, EGF), ensure the inhibitor is added before the stimulus. Pre-incubation with the inhibitor is crucial.
Protocol: Western Blot for Phospho-Akt
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal Akt activity, serum-starve cells for 4-16 hours in serum-free media.
-
Inhibitor Pre-treatment: Add this compound (at various concentrations) to the media and incubate for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include a non-stimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies for p-Akt (S473), p-Akt (T308), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate.
Step 3: Investigate Cellular Context
The genetic background and signaling architecture of your cell line can profoundly impact the response to an Akt inhibitor.
Q4: Why might my specific cell line be resistant to this compound?
Potential Issues:
-
Low Dependence on Akt: The cell line's survival and proliferation may not be strongly dependent on the PI3K/Akt pathway.
-
Drug Efflux: Cells may express high levels of multidrug resistance (MDR) transporters (e.g., P-glycoprotein) that actively pump the inhibitor out.
-
Compensatory Pathways: Cells can adapt by activating parallel survival pathways (e.g., MAPK/ERK pathway) to bypass the Akt blockade.
Troubleshooting Actions:
-
Profile Your Cell Line: Check the literature for the mutational status of key pathway components (e.g., PTEN, PIK3CA, KRAS) in your cell line. High basal activation may require higher inhibitor doses.
-
Assess Downstream Targets: In addition to p-Akt, probe for phosphorylation of downstream Akt targets like p-GSK3β, p-FOXO1, or p-S6. Lack of inhibition of these targets confirms a true lack of pathway modulation.
-
Test Combination Therapy: If you suspect activation of a compensatory pathway like ERK, try co-treating with an appropriate inhibitor (e.g., a MEK inhibitor) to see if sensitivity is restored.
PI3K/Akt Signaling Pathway
Caption: The canonical PI3K/Akt signaling pathway and the expected point of inhibition by this compound.
Step 4: Consider Feedback Loops and Resistance
Inhibition of a central kinase like Akt can trigger complex feedback mechanisms that may counteract the inhibitor's effect.
Q5: Could the cell be adapting to the inhibitor and reactivating Akt phosphorylation?
Potential Issues:
-
Feedback Loop Activation: Inhibition of the Akt pathway, particularly downstream of mTORC1, can relieve negative feedback loops. This can lead to the hyperactivation of upstream receptor tyrosine kinases (RTKs), which then drives a stronger signal through PI3K to reactivate Akt. This can sometimes result in an increase in p-Akt levels after initial inhibition.[2][3]
-
Acquired Resistance: With long-term treatment, cells can develop resistance mechanisms, such as mutations in Akt that prevent inhibitor binding.[4]
Troubleshooting Actions:
-
Examine Early Time Points: Feedback activation often occurs after the initial inhibitory phase. Check for p-Akt reduction at very early time points (e.g., 15-60 minutes) to see if the drug has an initial effect that is later reversed.
-
Probe Upstream RTKs: Perform Western blots for phosphorylated forms of upstream receptors like p-IGF1R or p-HER3 to see if they become hyper-activated following this compound treatment.
-
Consider Inhibitor Type: ATP-competitive inhibitors can sometimes trap Akt in a conformation that is more easily phosphorylated by upstream kinases, leading to a paradoxical increase in p-Akt even while kinase activity is blocked.[3] Allosteric inhibitors that lock Akt in an inactive conformation may be less prone to this effect.[5]
Feedback Loop Mechanism
Caption: Relief of negative feedback can lead to upstream RTK activation and paradoxical Akt re-phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 5. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Akt-IN-13 in Cell Lines
Disclaimer: Publicly available information on the specific off-target profile of Akt-IN-13 is limited. This guide provides general strategies and representative data based on the known behavior of other pan-Akt inhibitors and established methodologies for assessing kinase inhibitor selectivity. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., toxicity, morphological changes, altered signaling in unrelated pathways) after treating our cells with this compound, even at concentrations that should be specific for Akt. Could these be off-target effects?
A1: Yes, it is highly probable that unexpected cellular phenotypes are due to off-target effects. While this compound is a potent Akt inhibitor, like most kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations. The highly conserved nature of the ATP-binding pocket among kinases makes achieving absolute specificity challenging. We recommend a systematic approach to de-risk these observations, as outlined in our troubleshooting guides.
Q2: How can we determine if the observed effects of this compound are on-target or off-target?
A2: To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Correlate the concentration of this compound required to induce the unexpected phenotype with the IC50 for Akt inhibition in your cell line. If the phenotype occurs at significantly higher concentrations than required for Akt inhibition, it is more likely to be an off-target effect.
-
Use of Structurally Unrelated Akt Inhibitors: Treat your cells with other potent and selective Akt inhibitors that have different chemical scaffolds. If these compounds phenocopy the effects of this compound, the effect is more likely on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Akt isoforms. If the phenotype of Akt knockdown mimics the effect of this compound, this provides strong evidence for an on-target effect.
-
Rescue Experiments: In cells treated with this compound, express a drug-resistant mutant of Akt. If this rescues the phenotype, it confirms an on-target effect.
Q3: What are the most common off-target kinases for pan-Akt inhibitors?
A3: Pan-Akt inhibitors often show cross-reactivity with other kinases, particularly within the AGC kinase family to which Akt belongs. Common off-targets can include:
-
Other AGC Kinases: PKA, PKC, ROCK, RSK, and SGK isoforms.
-
Other Kinase Families: Members of the CAMK, CMGC, and TK families have also been reported as off-targets for some Akt inhibitors.
It is crucial to perform broad kinase profiling to identify the specific off-target landscape of this compound.
Q4: What experimental services are available to profile the off-target effects of this compound?
A4: Several contract research organizations (CROs) offer kinase selectivity profiling services.[1][2][3][4][] These services typically involve screening the compound against a large panel of recombinant kinases (kinome scanning) to determine its inhibitory activity (IC50 or percent inhibition at a fixed concentration).[1][2] This is a crucial first step in understanding the selectivity profile of your inhibitor.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability/Toxicity Issues
If you observe unexpected effects on cell viability after treatment with this compound, follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for unexpected cell viability changes.
Guide 2: Deconvoluting Off-Target Signaling Pathway Activation
If you observe the modulation of a signaling pathway thought to be independent of Akt, this guide can help determine the cause.
Caption: Workflow to investigate unexpected signaling pathway modulation.
Data Presentation: Representative Selectivity Profiles of pan-Akt Inhibitors
The following tables summarize representative data for other well-characterized pan-Akt inhibitors. This data illustrates the type of information you should aim to generate for this compound.
Table 1: Representative Kinase Selectivity Data for a Hypothetical pan-Akt Inhibitor
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Akt1 | 2 | AGC | On-target |
| Akt2 | 13 | AGC | On-target |
| Akt3 | 9 | AGC | On-target |
| PKA | 150 | AGC | ~75-fold less potent than Akt1 |
| ROCK1 | 85 | AGC | Potential off-target |
| SGK1 | 110 | AGC | Potential off-target |
| p70S6K | 98 | AGC | Potential off-target |
| CDK2 | >1000 | CMGC | Likely not a significant off-target |
| ERK1 | >1000 | CMGC | Likely not a significant off-target |
| EGFR | >1000 | TK | Likely not a significant off-target |
Data is hypothetical and for illustrative purposes only.
Table 2: Interpreting Kinome Scan Data (Example)
| Kinase | % Inhibition @ 1µM | S-Score (10) | Interpretation |
| Akt1 | 99 | 0.01 | Primary Target |
| Akt2 | 98 | 0.01 | Primary Target |
| Akt3 | 99 | 0.01 | Primary Target |
| ROCK2 | 85 | 0.05 | Potent Off-Target |
| PRKACA (PKA) | 60 | 0.1 | Moderate Off-Target |
| STK10 | 45 | 0.2 | Weak Off-Target |
| MAP2K1 (MEK1) | <10 | >1 | Not a significant hit |
S-Score is a quantitative measure of selectivity, with lower scores indicating higher selectivity. Data is for illustrative purposes.
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling (Outsourced)
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Provide the exact concentration and solvent information to the service provider.
-
Service Selection: Choose a CRO that offers a comprehensive kinase panel (e.g., >400 kinases).[1][2][] Options include radiometric assays (like HotSpot™) or binding assays (like KINOMEscan™).
-
Assay Execution: The CRO will perform the screening at one or more concentrations of this compound. For a more detailed analysis, request IC50 determination for any kinases that show significant inhibition in the initial screen.
-
Data Analysis: The service provider will deliver a report detailing the inhibitory activity of this compound against all kinases in the panel. Analyze this data to identify potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular context.[6][7][8][9][10]
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a chosen concentration of this compound for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein (Akt) and any suspected off-target proteins by Western blotting or mass spectrometry. A stabilizing interaction with this compound will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Protocol 3: Global Phosphoproteomics to Identify Off-Target Pathways
-
Cell Culture and Treatment: Grow cells to a suitable confluence and treat with this compound or vehicle for a time course relevant to your observed phenotype.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Use a technique such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the phosphoproteomes of the this compound-treated and vehicle-treated cells to identify signaling pathways that are significantly altered. Cross-reference these findings with your kinome profiling data to link pathway modulation to direct off-target kinase inhibition.
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. assayquant.com [assayquant.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Akt-IN-13 Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving precipitation issues encountered with the kinase inhibitor Akt-IN-13 in cell culture media. The following information is designed to be a direct resource for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the cell culture medium?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have inherently low solubility in water-based solutions.
-
Solvent Shock: When a concentrated stock solution of the inhibitor (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the inhibitor can rapidly come out of solution, a phenomenon known as "solvent shock."
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the inhibitor and reduce its solubility.[1]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of chemical compounds.[2]
-
Final Concentration: The final concentration of the inhibitor in the media may exceed its solubility limit.
Q2: What is the recommended solvent for making this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of kinase inhibitors due to its high solvating power for organic molecules.[3][4][5] However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect inhibitor stability and solubility.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: Several techniques can help prevent precipitation:
-
Serial Dilutions: Instead of directly adding the highly concentrated DMSO stock to the medium, perform one or more intermediate dilutions in a solvent compatible with both DMSO and the aqueous medium, or in the medium itself.[3]
-
Stepwise Addition: Add the inhibitor stock to the medium drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Lowering the Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and its effect on inhibitor solubility.[5]
Q4: Can I use other solvents if DMSO is not working?
A4: While DMSO is the most common, other solvents like ethanol or methanol can be considered.[3] However, their compatibility with your specific cell line and experimental conditions must be validated, as they can be more toxic to cells than DMSO. The choice of solvent should be based on the specific solubility data for this compound, if available from the manufacturer.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding stock solution to media. | Solvent shock due to rapid dilution of a hydrophobic compound in an aqueous environment. | 1. Prepare an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. 2. Add the stock solution drop-wise to the final volume of media while gently agitating. 3. Reduce the concentration of the DMSO stock solution and increase the volume added to the media, while keeping the final DMSO concentration low.[3] |
| Precipitate appears after a period of incubation. | The inhibitor is unstable or its solubility decreases over time at 37°C. Media components may be interacting with the compound. | 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. Visually inspect the media under a microscope at different time points to monitor for precipitation. 3. Consider using serum-free media for the initial dilution step, as serum proteins can sometimes contribute to precipitation.[1] |
| Precipitation is observed at higher concentrations but not lower ones. | The higher concentrations exceed the solubility limit of this compound in the cell culture medium. | 1. Determine the effective concentration range for your experiments and try to work within the soluble range. 2. If higher concentrations are necessary, explore the use of solubilizing agents, but be aware of their potential effects on the cells and the experiment. |
| Variability in precipitation between experiments. | Inconsistent preparation of stock solutions or dilutions. Water content in DMSO may be high. | 1. Standardize the protocol for preparing and diluting the inhibitor. 2. Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[6] 3. Ensure thorough mixing at each dilution step. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Methodology:
-
Direct Dilution (for lower final concentrations):
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
Add the calculated volume of the stock solution directly to the pre-warmed medium.
-
Immediately mix the solution by gentle swirling or pipetting up and down.
-
-
Serial Dilution (for higher final concentrations or persistent precipitation):
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Vortex or mix the intermediate dilution thoroughly.
-
Add the required volume of the intermediate dilution to the final volume of medium to achieve the desired final concentration.
-
Mix the final solution gently but thoroughly.
-
Visualizations
Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[7][8][9] this compound is an inhibitor of Akt (also known as Protein Kinase B), which plays a central role in this cascade. Understanding this pathway is essential for interpreting the effects of Akt inhibition in your experiments.
Caption: The PI3K/Akt signaling cascade.
Experimental Workflow for Troubleshooting Precipitation
A logical workflow can help systematically address the issue of this compound precipitation.
Caption: A workflow for troubleshooting precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. sinobiological.com [sinobiological.com]
- 9. cusabio.com [cusabio.com]
Technical Support Center: Interpreting Unexpected Results with Akt-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Akt-IN-13 and other Akt inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
While detailed public information specifically for "this compound" is limited, it is categorized as an inhibitor of the Akt signaling pathway. Based on the nomenclature and information available for similar "Akt-IN-" compounds, it is likely a small molecule inhibitor. Most small molecule Akt inhibitors fall into two main categories:
-
ATP-Competitive Inhibitors: These compounds bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of downstream substrates. Many available Akt inhibitors belong to this class.
-
Allosteric Inhibitors: These inhibitors bind to a site other than the ATP-binding pocket, often in the pleckstrin homology (PH) domain, which prevents the translocation of Akt to the cell membrane, a crucial step for its activation.
Without specific data for this compound, it is prudent to consider the possibility of either mechanism.
Q2: I'm observing an increase in phosphorylated Akt (p-Akt) levels after treating with this compound. Isn't this the opposite of what's expected?
This is a well-documented paradoxical effect observed with some ATP-competitive Akt inhibitors.[1][2][3][4] Instead of a decrease, you may see an increase in phosphorylation at Thr308 and Ser473 of Akt.
Possible Explanations:
-
Conformational Change: The inhibitor, upon binding to the ATP pocket, may induce a conformational change in Akt that makes the phosphorylation sites more accessible to upstream kinases (like PDK1 and mTORC2) and/or protects them from phosphatases.[2][4]
-
Inhibitor Hijacking: The inhibitor "hijacks" the Akt protein, locking it in a state that is readily phosphorylated by upstream kinases, a phenomenon independent of downstream feedback loops.[1][3][4]
It is crucial to assess the phosphorylation status of downstream targets of Akt (e.g., GSK3β, PRAS40, or FoxO transcription factors) to determine if the pathway is truly inhibited. A decrease in the phosphorylation of these substrates would indicate successful inhibition by this compound, despite the paradoxical increase in p-Akt.[5]
Q3: My cell viability results are inconsistent when using this compound. What could be the cause?
Inconsistent cell viability results can arise from several factors:
-
Off-Target Effects: Kinase inhibitors are rarely completely specific.[6] this compound may be inhibiting other kinases, some of which could have opposing effects on cell survival. It is important to consult any available selectivity data for the inhibitor or test its effect on other related kinases.
-
Cell Line Specificity: The cellular context is critical. Different cell lines have varying dependencies on the Akt pathway for survival. A cell line that is not highly dependent on Akt signaling may show a minimal response to this compound.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of inhibitor treatment can all influence the outcome of viability assays.
Q4: Can I use this compound to study a specific Akt isoform?
Most small molecule Akt inhibitors are pan-Akt inhibitors, meaning they inhibit all three isoforms (Akt1, Akt2, and Akt3) due to the high homology in their kinase domains.[5][7] Unless this compound is explicitly stated to be isoform-specific, it is safest to assume it will inhibit all three. If isoform-specific effects are being investigated, consider using genetic approaches like siRNA or CRISPR/Cas9 for more targeted inhibition.
Troubleshooting Guides
Issue 1: Unexpected Increase in p-Akt Levels in Western Blot
Observation: Increased band intensity for p-Akt (Ser473 or Thr308) after treatment with this compound compared to the vehicle control.
Troubleshooting Steps:
-
Verify Downstream Inhibition:
-
Probe the same western blot membrane for phosphorylation of known Akt substrates like p-GSK3β (Ser9), p-PRAS40 (Thr246), or p-FoxO1 (Thr24)/p-FoxO3a (Thr32).
-
A decrease in the phosphorylation of these downstream targets is the true indicator of Akt inhibition.
-
-
Confirm Antibody Specificity:
-
Ensure your p-Akt antibody is specific and has been validated for the application.
-
Run positive and negative controls. For a positive control, you can stimulate cells with a growth factor like insulin or EGF.
-
-
Consider Inhibitor Mechanism:
Logical Workflow for Unexpected p-Akt Increase
Caption: Troubleshooting workflow for an unexpected increase in p-Akt.
Issue 2: No Effect or Inconsistent Effect on Cell Viability
Observation: this compound does not reduce cell viability as expected, or the results vary between experiments.
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Low Akt Dependence | Confirm that your cell line is dependent on the Akt pathway for survival. This can be done by siRNA-mediated knockdown of Akt and observing the effect on viability. |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM). |
| Inappropriate Assay Timepoint | The effect of Akt inhibition on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Off-Target Effects | Consider that off-target effects could be promoting cell survival, counteracting the effect of Akt inhibition. If possible, use a structurally different Akt inhibitor to see if the phenotype is consistent. |
| Serum in Media | Growth factors in fetal bovine serum (FBS) can strongly activate the Akt pathway. Consider performing the experiment in reduced serum conditions or serum-free media after an initial attachment period. |
Data Presentation: Example Dose-Response Experiment
| This compound Conc. | Cell Viability (% of Control) | p-GSK3β (Relative to Total GSK3β) |
| 0 µM (Vehicle) | 100% | 1.0 |
| 0.1 µM | 98% | 0.8 |
| 1 µM | 85% | 0.4 |
| 10 µM | 55% | 0.1 |
| 100 µM | 20% | <0.1 |
Experimental Protocols
Western Blot for Akt Pathway Components
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-GSK3β, anti-total-GSK3β, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Western Blot Workflow
Caption: Standard workflow for Western blot analysis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control. Include wells with media only for a blank control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank reading.
-
Signaling Pathway Overview: PI3K/Akt Pathway
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
References
- 1. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor hijacking of Akt activation [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-13 stability and storage conditions
Disclaimer: Specific stability and storage data for a compound designated "Akt-IN-13" are not available in publicly accessible resources. The following information is a generalized guide based on data for other commercially available Akt inhibitors. Researchers should always refer to the manufacturer's product-specific datasheet for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Akt inhibitor powder?
A: Lyophilized Akt inhibitor powder is often hygroscopic. For long-term storage, it is recommended to store the powder at -20°C, desiccated, and protected from light.[1] Some inhibitors may be stable at 2-8°C for shorter periods.[1] Always consult the product-specific datasheet.
Q2: How should I prepare and store stock solutions of Akt inhibitors?
A: The solubility of Akt inhibitors varies. Many are soluble in DMSO, while some are soluble in water or ethanol.[1][2] For reconstitution, use an anhydrous solvent like fresh DMSO to avoid moisture, which can reduce solubility.[2] After reconstitution, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C.[3] This prevents repeated freeze-thaw cycles which can degrade the compound.
Q3: How long are reconstituted stock solutions stable?
A: The stability of stock solutions in the freezer can vary. Some Akt inhibitors are stable for up to 3 months at -20°C, while others may be stable for only a few weeks.[3] It is crucial to check the manufacturer's recommendations for the specific inhibitor you are using.
Q4: Can I store the reconstituted Akt inhibitor at 4°C?
A: Storing reconstituted solutions at 4°C is generally not recommended for long periods as it may lead to degradation of the compound. For short-term use (e.g., within a day), this might be acceptable, but for longer storage, freezing at -20°C is the standard practice.
Q5: My Akt inhibitor solution appears to have precipitated after thawing. What should I do?
A: If you observe precipitation, gently warm the solution to 37°C for a few minutes and vortex to try and redissolve the compound. If precipitation persists, it might indicate that the compound has exceeded its solubility limit in that solvent or has degraded. Consider preparing a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect in my cell-based assay. | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect concentration: Calculation error or inaccurate pipetting. 3. Cell line resistance: The chosen cell line may have mutations that confer resistance to the inhibitor. 4. Insufficient incubation time: The inhibitor may require a longer time to exert its effect. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained. 2. Double-check all calculations and ensure your pipettes are calibrated. 3. Verify the genetic background of your cell line. Consider using a different cell line or a combination of inhibitors. 4. Perform a time-course experiment to determine the optimal incubation time. |
| Compound precipitates in the cell culture medium. | 1. Low solubility in aqueous media: The final concentration of the inhibitor in the cell culture medium exceeds its solubility. 2. High DMSO concentration: The final concentration of DMSO in the medium may be too high, causing the compound to precipitate and leading to cellular toxicity. | 1. Lower the final concentration of the inhibitor. Ensure thorough mixing when adding the compound to the medium. 2. Ensure the final DMSO concentration is typically below 0.5% (v/v) to maintain compound solubility and minimize toxicity. |
| Observed cellular toxicity not related to Akt inhibition. | 1. High solvent concentration: As mentioned above, high concentrations of solvents like DMSO can be toxic to cells. 2. Off-target effects: The inhibitor may have off-target effects at higher concentrations. | 1. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments to assess solvent toxicity. 2. Perform a dose-response experiment to determine the optimal concentration range that inhibits Akt without causing significant off-target toxicity. |
Data Summary Tables
Table 1: General Storage and Stability of Akt Inhibitors
| Form | Storage Temperature | Conditions | Typical Stability of Stock Solution |
| Lyophilized Powder | -20°C or 2-8°C[1] | Desiccated, protect from light[1] | N/A |
| Reconstituted Solution | -20°C[3] | Aliquoted to avoid freeze-thaw cycles | 3 weeks to 3 months[3] |
Table 2: General Solubility of Akt Inhibitors
| Solvent | Typical Concentration Range | Notes |
| DMSO | 20 - 72 mg/mL[2] | Use of anhydrous DMSO is recommended[2] |
| Water | 1 - 72 mg/mL[1][2] | Solubility can vary significantly between different inhibitors |
| Ethanol | ~18 mg/mL[2] | Less common solvent for stock solutions |
Experimental Protocols
Protocol 1: Preparation of Akt Inhibitor Stock Solution
-
Bring the lyophilized Akt inhibitor vial to room temperature before opening.
-
Based on the manufacturer's instructions, add the appropriate volume of anhydrous DMSO (or other recommended solvent) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C may be necessary for some compounds.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell-Based Assay for Akt Inhibition (Western Blot)
-
Cell Seeding: Plate your cells of interest in appropriate culture plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt activity, you may serum-starve the cells for a few hours before treatment.
-
Inhibitor Treatment: Prepare working dilutions of the Akt inhibitor from your stock solution in cell culture medium. Add the diluted inhibitor to the cells at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulation: After the desired pre-incubation time with the inhibitor, stimulate the cells with a growth factor (e.g., IGF-1 or insulin) to activate the Akt pathway.
-
Cell Lysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[4]
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308) and total Akt overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.
Caption: A general experimental workflow for using an Akt inhibitor in cell-based assays.
References
Technical Support Center: Troubleshooting Akt-IN-13 Delivery in Animal Models
Frequently Asked Questions (FAQs)
Q1: What is the likely nature of Akt-IN-13?
A1: While specific data for "this compound" is scarce, the name is similar to a known peptide inhibitor called "Akt-in". This peptide has the sequence NH2-AVTDHPDRLWAWEKF-COOH and is derived from the proto-oncogene TCL1.[1] It functions by binding to the Pleckstrin Homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[1] It is plausible that this compound is a peptide or a related small molecule with similar properties, which likely includes hydrophobicity, posing challenges for in vivo delivery.
Q2: What are the main challenges in delivering hydrophobic inhibitors like this compound in animal models?
A2: The primary challenge with hydrophobic compounds is their poor solubility in aqueous solutions, which are typical for in vivo administration. This can lead to several issues:
-
Precipitation: The compound may precipitate out of solution upon injection, leading to inaccurate dosing, local tissue irritation, and potential embolism.
-
Low Bioavailability: Poor solubility can result in low absorption and distribution to the target tissue, reducing the therapeutic efficacy.
-
Formulation Complexity: Developing a stable and biocompatible formulation that can effectively solubilize the hydrophobic compound is often complex and requires careful selection of vehicles and excipients.
Q3: What are the common side effects associated with Akt inhibition in animal models?
A3: Akt is a crucial node in cellular signaling, regulating processes like cell survival, proliferation, and metabolism.[2] Therefore, systemic inhibition of Akt can lead to on-target toxicities, including:
-
Hyperglycemia and Insulin Resistance: Akt plays a key role in insulin signaling and glucose metabolism.[3] Inhibition of Akt can impair glucose uptake and lead to elevated blood glucose levels.
-
General Malaise and Weight Loss: These can be associated with the metabolic effects of Akt inhibition.
-
Gastrointestinal Toxicities: Issues such as diarrhea have been reported with some Akt inhibitors.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of this compound Formulation
Symptoms:
-
Visible precipitate in the solution before or after preparation.
-
Cloudiness or opalescence of the final formulation.
-
Difficulty in drawing the solution into a syringe.
-
Irritation, inflammation, or necrosis at the injection site.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Solvent/Vehicle | 1. Initial Solubilization: For highly hydrophobic peptides or small molecules, start by dissolving the compound in a small amount of an organic solvent like DMSO.[4] 2. Dilution: Slowly dilute the DMSO concentrate with an aqueous vehicle such as saline or PBS. Vortex or sonicate during dilution to prevent precipitation. 3. Alternative Vehicles: If precipitation persists, consider using alternative vehicle systems. |
| Suboptimal Vehicle Composition | 1. Co-solvents: Employ co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in combination with aqueous solutions.[5] 2. Surfactants: Use non-ionic surfactants such as Tween® 80 or Cremophor® EL to increase solubility and stability. 3. Cyclodextrins: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance the solubility of hydrophobic molecules. |
| pH of the Formulation | 1. pH Adjustment: The solubility of peptides can be highly pH-dependent. Determine the isoelectric point (pI) of the peptide and adjust the pH of the formulation to be at least 1-2 units away from the pI to increase solubility. Use biocompatible buffers to maintain the desired pH. |
Problem 2: Lack of Efficacy or Inconsistent Results in Animal Models
Symptoms:
-
No significant difference in tumor growth or the desired biological endpoint between the treated and vehicle control groups.
-
High variability in response among animals within the same treatment group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Bioavailability/Target Engagement | 1. Formulation Optimization: Re-evaluate the formulation for solubility and stability as described in Problem 1. Poor formulation can lead to low systemic exposure. 2. Route of Administration: The chosen route of administration (e.g., intraperitoneal, intravenous, subcutaneous, oral) significantly impacts bioavailability. For peptides, parenteral routes are generally preferred to avoid degradation in the GI tract.[6] 3. Dose Escalation: The administered dose may be insufficient to achieve a therapeutic concentration at the target site. Conduct a dose-response study to determine the optimal dose. |
| Inadequate Dosing Frequency | 1. Pharmacokinetics: The half-life of the inhibitor in vivo may be short, requiring more frequent administration to maintain therapeutic levels. If possible, perform pharmacokinetic studies to determine the compound's half-life. 2. Adjust Dosing Schedule: Increase the frequency of administration (e.g., from once daily to twice daily) based on literature for similar compounds or pilot studies. |
| Inhibitor Instability | 1. Peptide Degradation: Peptides are susceptible to degradation by proteases in vivo. Consider chemical modifications such as N-terminal acetylation, C-terminal amidation, or the incorporation of D-amino acids to enhance stability.[7] 2. Formulation Stability: Ensure the formulation is stable and does not degrade over the course of the experiment. Prepare fresh formulations as needed. |
Problem 3: Observed Toxicity in Animal Models
Symptoms:
-
Significant weight loss (>15-20%).
-
Signs of distress (e.g., hunched posture, ruffled fur, lethargy).
-
Hyperglycemia.
-
Organ damage observed upon necropsy and histopathology.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Dose Reduction: The administered dose may be too high and is causing systemic inhibition of Akt in vital tissues. Reduce the dose to a level that maintains efficacy while minimizing toxicity. 2. Monitor Blood Glucose: Regularly monitor blood glucose levels. If hyperglycemia is observed, it confirms on-target metabolic effects. 3. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery from on-target toxicities. |
| Vehicle-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-induced toxicity. 2. Reduce Toxic Components: If using co-solvents like DMSO or ethanol, ensure the final concentration is below known toxic levels. For instance, the final concentration of DMSO in the injected volume should ideally be kept low. |
| Off-Target Effects | 1. Selectivity Profiling: If possible, test the inhibitor against a panel of related kinases to assess its selectivity. Off-target inhibition of other kinases can lead to unexpected toxicities. |
Experimental Protocols
General Protocol for Formulation of a Hydrophobic Peptide Inhibitor
-
Initial Solubilization: Weigh the lyophilized peptide and dissolve it in a minimal amount of sterile-filtered DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the aqueous vehicle. A common starting point is a solution of 10% Solutol® HS 15 in sterile water or saline.
-
Dilution: While vortexing the vehicle, slowly add the DMSO stock solution to the vehicle to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
Final Preparation: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to prepare the formulation fresh before each injection.
Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: General workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting delivery issues.
References
- 1. Inhibition of Akt kinase activity by a peptide spanning the betaA strand of the proto-oncogene TCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Akt Inhibitors in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Akt inhibitors, using the hypothetical compound Akt-IN-13 as a representative example for a novel or poorly characterized inhibitor. The principles and protocols outlined here are broadly applicable to other kinase inhibitors used in primary cell culture.
I. Understanding this compound and the Akt Signaling Pathway
The Protein Kinase B (Akt) signaling pathway is a crucial regulator of fundamental cellular processes including cell survival, growth, proliferation, and metabolism.[1][2] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer, making Akt a significant therapeutic target.[3][4][5] Akt inhibitors are designed to block the activity of one or more of the three Akt isoforms (Akt1, Akt2, and Akt3), thereby inducing apoptosis or inhibiting the proliferation of targeted cells.
Below is a diagram illustrating the core components of the PI3K/Akt signaling pathway.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM. The effective concentration will be cell-type dependent. As a reference, the IC50 values for other Akt inhibitors in various cell lines are provided in the table below.
Q2: How can I dissolve and store this compound?
A2: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What are the common signs of this compound toxicity in primary cells?
A3: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased apoptosis or necrosis, which can be assessed by assays like Annexin V/PI staining.
-
Alterations in cellular metabolism.
Q4: How can I distinguish between on-target and off-target toxicity?
A4: This is a critical aspect of working with kinase inhibitors. Strategies include:
-
Dose-response analysis: On-target effects should correlate with the inhibitor's potency (IC50) for Akt inhibition, while off-target effects may occur at different concentrations.
-
Rescue experiments: If the toxicity is on-target, it might be rescued by expressing a drug-resistant mutant of Akt or by activating downstream pathways.
-
Use of multiple inhibitors: Comparing the effects of structurally different Akt inhibitors can help to identify compound-specific off-target effects.
-
Kinome profiling: In vitro kinase panels can identify other kinases that are inhibited by your compound, revealing potential off-targets.
III. Troubleshooting Guide
This guide addresses common issues encountered when using Akt inhibitors in primary cells.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | 1. High sensitivity of the primary cell type. 2. Off-target toxicity of this compound. 3. Suboptimal inhibitor preparation (e.g., precipitation). | 1. Perform a more granular dose-response curve starting from a lower concentration range (e.g., picomolar). 2. Reduce the treatment duration. 3. Ensure the inhibitor is fully dissolved in the final culture medium. 4. Test a structurally different Akt inhibitor to see if the toxicity is compound-specific. |
| Inconsistent or no inhibition of Akt signaling. | 1. Ineffective concentration of this compound. 2. Inhibitor instability or degradation in culture medium. 3. High basal activity of the Akt pathway in the specific primary cells. 4. Incorrect assessment of Akt activity. | 1. Increase the concentration of this compound. 2. Refresh the medium with a fresh inhibitor at regular intervals (e.g., every 24 hours). 3. Ensure that the cells are stimulated (if necessary for your experimental model) to activate the Akt pathway before adding the inhibitor. 4. Use a reliable method to measure Akt activity, such as Western blotting for phosphorylated Akt (p-Akt) at Ser473 and Thr308, and its downstream targets like p-GSK3β. |
| Variability between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Variations in inhibitor preparation. 3. Passage number of primary cells. | 1. Standardize the cell seeding density and allow cells to adhere and stabilize before treatment. 2. Prepare fresh dilutions of the inhibitor from a single-use aliquot for each experiment. 3. Use primary cells within a narrow passage range, as their characteristics can change with extensive subculturing. |
IV. Quantitative Data Summary
The following table provides reference IC50 values for several known Akt inhibitors. Note: These values are for reference only and the specific IC50 for this compound's efficacy and toxicity must be determined experimentally for your specific primary cell type.
| Inhibitor | Akt Isoform(s) | Efficacy IC50 (Cell-based) | Reported Toxicity | Reference |
| GSK690693 | Pan-Akt | ~43-150 nM (in various tumor cells) | Acute, transient hyperglycemia | [6] |
| A-443654 | Pan-Akt | Ki = 160 pM (Akt1) | Narrow therapeutic window, metabolic toxicities | [7] |
| Ipatasertib (GDC-0068) | Pan-Akt | ~590 nM (in PIK3CA-mutant cancer cells) | Generally well-tolerated in clinical trials | [3] |
| MK-2206 | Allosteric (Akt1/2) | Varies by cell line (e.g., ~120 nM in some breast cancer cells) | Manageable safety profile in clinical trials | [5] |
IC50 values are highly dependent on the cell line and assay conditions.
V. Experimental Protocols
Protocol 1: Determining the IC50 for Efficacy and Toxicity of this compound
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) for both the desired inhibitory effect (efficacy) and unintended cell death (toxicity).
Caption: Workflow for determining the efficacy and toxicity IC50 of this compound.
Methodology:
-
Cell Seeding: Plate primary cells in 96-well plates at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate culture medium. A typical 8-point dilution series might range from 200 µM to 2 nM. Also, prepare a 2x concentrated vehicle (DMSO) control.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x inhibitor dilutions and the vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours). The optimal duration should be determined empirically.
-
Toxicity Assessment (Cell Viability): At each time point, measure cell viability using a suitable assay (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®).
-
Efficacy Assessment (Akt Inhibition): In parallel, lyse the cells and perform a Western blot to detect the levels of phosphorylated Akt (Ser473 and Thr308) and a downstream target like phosphorylated GSK3β. Total Akt and a housekeeping protein (e.g., GAPDH or β-actin) should be used for normalization.
-
Data Analysis:
-
For toxicity, plot cell viability (%) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[8][9][10]
-
For efficacy, quantify the band intensities from the Western blot, normalize p-Akt to total Akt, and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 for target inhibition.
-
Protocol 2: Minimizing Off-Target Effects Through Experimental Design
This protocol provides a logical workflow to help differentiate on-target from off-target effects.
Caption: A logical workflow to investigate potential off-target effects.
Methodology:
-
Establish Dose-Response: First, perform the IC50 determination as described in Protocol 1. If the toxic effects occur at concentrations significantly different from the efficacy IC50, off-target effects are more likely.
-
Use a Control Compound: Treat your primary cells with a well-characterized, structurally different Akt inhibitor. If both compounds produce the same phenotype at concentrations relative to their respective efficacy IC50s, the effect is more likely to be on-target.
-
Perform a Rescue Experiment: If your observed phenotype is due to the inhibition of a specific downstream effector of Akt, you may be able to "rescue" the cells by overexpressing a constitutively active form of that effector or by adding a downstream signaling activator.
-
Analyze the Results:
-
On-target effect: The phenotype is observed at a concentration consistent with the efficacy IC50, is also observed with other Akt inhibitors, and can potentially be rescued.
-
Off-target effect: The phenotype occurs at a different concentration range, is not replicated by other Akt inhibitors, or cannot be rescued by manipulating the known downstream pathway.[11][12]
-
By systematically applying these protocols and troubleshooting guides, researchers can more effectively work with novel inhibitors like this compound, ensuring that their experimental results are both robust and interpretable, while minimizing confounding toxicity in sensitive primary cell models.
References
- 1. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-13 inconsistent results between experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Akt-IN-13 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental outcomes when using this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing variable inhibition of Akt phosphorylation (p-Akt) between experiments? | Inconsistent Inhibitor Activity: - Degradation of this compound due to improper storage. - Multiple freeze-thaw cycles of stock solutions. - Inaccurate final concentration due to pipetting errors or incorrect calculations. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from a new aliquot for each experiment. - Verify pipette calibration and double-check all calculations. |
| Cell Culture Conditions: - Variations in cell density at the time of treatment.[1] - Differences in serum concentration in the culture medium.[2] - Cells are passaged too many times, leading to genetic drift.[1] | - Seed cells at a consistent density and allow them to adhere and stabilize before treatment. - Maintain a consistent serum concentration during the experiment, or perform serum starvation if the protocol requires it.[3] - Use cells from a low passage number and maintain a consistent passaging schedule.[1] | |
| Assay Variability: - Inconsistent incubation times with the inhibitor. - Variations in sample preparation for Western blotting. | - Use a calibrated timer for all incubation steps. - Ensure consistent protein extraction, quantification, and loading for Western blot analysis.[4][5] | |
| My cell viability results are not reproducible. What could be the cause? | Cell Line-Specific Sensitivity: - Different cell lines exhibit varying sensitivity to Akt inhibition.[6] | - Establish a dose-response curve for each new cell line to determine the optimal concentration of this compound. |
| Assay-Dependent Variability: - The chosen viability assay (e.g., MTT, CellTiter-Glo) may be affected by the inhibitor or experimental conditions. | - Test multiple viability assays to determine the most robust one for your experimental setup. - Ensure that the inhibitor does not interfere with the assay reagents or readout. | |
| Inconsistent Treatment Duration: - The duration of inhibitor treatment can significantly impact cell viability. | - Perform a time-course experiment to identify the optimal treatment duration for your cell line and desired outcome. | |
| I suspect off-target effects are influencing my results. How can I confirm this? | Lack of Inhibitor Specificity: - Kinase inhibitors can have off-target effects, binding to other kinases with similar ATP-binding pockets.[7][8] | - Perform a kinome scan to profile the specificity of this compound. - Use a structurally unrelated Akt inhibitor as a control to see if the same phenotype is observed. - Rescue the phenotype by expressing a drug-resistant mutant of Akt. |
| Cellular Context: - The expression levels of other kinases in your cell line can influence the apparent specificity of the inhibitor.[7] | - Characterize the expression profile of key kinases in your cell model. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an inhibitor of the Akt (Protein Kinase B) signaling pathway.[9][10] Depending on its specific design, it may be an ATP-competitive inhibitor, binding to the kinase domain, or an allosteric inhibitor that binds to a site other than the ATP pocket, preventing the conformational changes required for kinase activation.[11][12] |
| What are the three isoforms of Akt, and does this compound inhibit all of them? | The three isoforms are Akt1, Akt2, and Akt3.[9][13] They have distinct and sometimes overlapping roles in cellular processes.[3][14] The isoform specificity of this compound should be confirmed by consulting the manufacturer's datasheet or through experimental validation. Pan-Akt inhibitors target all three isoforms, while isoform-specific inhibitors are designed to target only one.[15] |
| How should I prepare and store this compound? | Most small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell-based assays, the stock solution is further diluted in culture medium to the final working concentration. Always refer to the manufacturer's instructions for specific solubility and stability information. |
| What is a typical effective concentration for an Akt inhibitor? | The effective concentration can vary widely depending on the specific inhibitor, the cell line being used, and the experimental endpoint.[6] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.[16] |
| What are some downstream targets I can probe to confirm Akt inhibition? | Upon activation, Akt phosphorylates a number of downstream substrates. To confirm Akt inhibition, you can perform a Western blot to assess the phosphorylation status of downstream targets such as GSK3β (at Ser9), FOXO transcription factors, or mTORC1 substrates like S6 ribosomal protein and 4E-BP1.[17][18] |
Quantitative Data Summary
It is critical to empirically determine the IC50 value of this compound in your specific cell line and assay system. The following table provides a template for summarizing your experimental data and can be compared with published data for other Akt inhibitors.
| Inhibitor | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | [Enter Cell Line] | [e.g., Cell Viability, p-Akt ELISA] | [Enter Time] | [Enter Your Data] | [Internal Data] |
| GSK690693 (Pan-Akt inhibitor) | Multiple Leukemia/Lymphoma Lines | Cell Proliferation | 72 | 0.089 - >10 | [3][15] |
| ISC-4 | MOLM-13 (AML) | Cell Proliferation | 12 | 1.56 ± 0.52 | [6] |
| ISC-4 | MV4-11 (AML) | Cell Proliferation | 12 | 1.57 ± 0.69 | [6] |
Experimental Protocols
Western Blot for p-Akt/Total Akt
This protocol outlines the key steps for assessing the phosphorylation status of Akt as a measure of this compound activity.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[4][19]
-
Incubate on ice for 10 minutes, then scrape and collect the lysate.[2]
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.[19]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.[1]
-
Re-probe the membrane with an antibody for total Akt.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percentage of viability against the inhibitor concentration and use a non-linear regression to calculate the IC50 value.[16]
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing the efficacy of this compound.
Caption: A troubleshooting flowchart for addressing inconsistent results with this compound.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Validating Akt-IN-13 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the target engagement of Akt-IN-13 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is affecting the Akt signaling pathway in my cells?
A1: The initial step is to perform a Western blot analysis to assess the phosphorylation status of Akt and its key downstream targets. A decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473) and a subsequent decrease in the phosphorylation of downstream effectors like GSK3β at Serine 9 (p-GSK3β S9) are strong indicators of on-target activity.[1][2][3][4]
Q2: I am not seeing a decrease in p-Akt S473 after treating with this compound. What could be the problem?
A2: There are several potential reasons for this observation:
-
Compound Concentration: The concentration of this compound may be too low to effectively inhibit Akt in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Treatment Duration: The incubation time with the inhibitor might be insufficient. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help identify the optimal treatment duration.
-
Cell Line Specifics: The sensitivity to Akt inhibitors can vary between cell lines due to differences in the expression levels of Akt isoforms or the presence of mutations in the PI3K/Akt pathway.[5][6]
-
Compound Integrity: Ensure that the this compound stock solution is correctly prepared and has not degraded.
Q3: How can I confirm that this compound is directly binding to Akt in the cells and not just causing indirect effects?
A3: To confirm direct target engagement, a Cellular Thermal Shift Assay (CETSA) is the recommended method.[7][8][9] This assay measures the thermal stability of a protein in the presence and absence of a ligand (in this case, this compound). Direct binding of the inhibitor will stabilize the Akt protein, leading to a higher melting temperature.
Q4: What are potential off-target effects of this compound and how can I assess them?
A4: While specific off-target effects for this compound would need to be determined experimentally, kinase inhibitors can sometimes interact with other kinases that have similar ATP-binding pockets. To investigate off-target effects, you can:
-
Perform a kinome scan: This involves screening this compound against a large panel of kinases to identify other potential targets.
-
Use a rescue experiment: Overexpressing a drug-resistant mutant of Akt could potentially rescue the observed phenotype, suggesting the effect is on-target.
-
CRISPR/Cas9-mediated gene knockout: Knocking out the gene for Akt should mimic the phenotype observed with the inhibitor if the effect is on-target.
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for p-Akt
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate the specificity of your primary antibody for p-Akt (S473) and total Akt. Use a positive control (e.g., cells stimulated with a growth factor like insulin or EGF) to confirm antibody performance. |
| Lysate Preparation Issues | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to prevent dephosphorylation and degradation of your target proteins. |
| Loading Inconsistencies | Normalize your protein quantification and use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.[1] |
| Transfer Problems | Verify the efficiency of protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane before blocking. |
Problem 2: No Thermal Shift Observed in CETSA
| Potential Cause | Troubleshooting Step |
| Insufficient Compound Concentration | The concentration of this compound may not be high enough to saturate the Akt binding sites in the cell. Try increasing the concentration of the inhibitor. |
| Incorrect Temperature Range | The heating temperatures used may not be optimal for detecting a shift in Akt stability. Perform a temperature gradient experiment to determine the melting curve of Akt in your specific cell type. |
| Cell Lysis and Fractionation | Ensure that the cell lysis after heating is complete and that the separation of soluble and aggregated protein fractions is efficient. Incomplete separation can obscure the results. |
| Antibody for Detection | The antibody used for detecting soluble Akt after the heating step might not be sensitive enough. Use a high-quality, validated antibody for your detection method (e.g., Western blot or ELISA). |
Quantitative Data Summary
The following tables provide example data for the effects of this compound on cell viability and target phosphorylation.
Table 1: Effect of this compound on Cell Viability (72h treatment)
| Cell Line | This compound IC50 (µM) |
| MCF-7 | 0.5 |
| PC-3 | 1.2 |
| U-87 MG | 0.8 |
Table 2: Effect of this compound (1 µM, 4h) on Protein Phosphorylation
| Cell Line | % Inhibition of p-Akt (S473) | % Inhibition of p-GSK3β (S9) |
| MCF-7 | 85% | 78% |
| PC-3 | 72% | 65% |
| U-87 MG | 81% | 75% |
Experimental Protocols
Western Blot Protocol for p-Akt and p-GSK3β
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, p-GSK3β (S9), total GSK3β, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Treat intact cells with either vehicle control or this compound at various concentrations for a predetermined time.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated protein (pellet).
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant and analyze the amount of soluble Akt remaining using Western blotting or ELISA. An increase in the amount of soluble Akt in the inhibitor-treated samples at higher temperatures indicates target engagement.
-
Visualizations
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Caption: Troubleshooting logic for unexpected Western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to Pan-Akt Inhibitors for Researchers
Objective: This guide provides a comparative analysis of various pan-Akt inhibitors, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. Due to the limited availability of public-domain experimental data for Akt-IN-13, this guide will focus on a comparison of other well-characterized pan-Akt inhibitors to serve as a comprehensive resource and template for evaluating novel inhibitors.
Introduction to Akt Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt a highly attractive target for therapeutic intervention.[4][5][6] Pan-Akt inhibitors are small molecules designed to block the activity of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby inhibiting downstream signaling and inducing anti-tumor effects.[1][6]
Comparative Analysis of Pan-Akt Inhibitors
This section provides a comparative overview of several well-studied pan-Akt inhibitors. The selection is based on the availability of published data regarding their potency, selectivity, and cellular activity.
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of selected pan-Akt inhibitors against Akt isoforms and other related kinases. This data is crucial for understanding the inhibitor's on-target efficacy and potential off-target effects.
Table 1: Inhibitory Potency (IC50/Ki in nM) of Pan-Akt Inhibitors against Akt Isoforms
| Inhibitor | Akt1 | Akt2 | Akt3 | Method | Reference |
| Capivasertib (AZD5363) | ~3 | ~7 | ~7 | IC50 | [6] |
| Ipatasertib (GDC-0068) | ~5 | ~21 | ~6 | IC50 | [4][6] |
| MK-2206 | ~8.1 | ~12 | - | IC50 | [7] |
| GSK690693 | 2 | 13 | 9 | IC50 | [8] |
Table 2: Selectivity Profile of Pan-Akt Inhibitors against Other Kinases (IC50 in nM)
| Inhibitor | PKA | ROCK | p70S6K | Reference |
| Capivasertib (AZD5363) | >1000 | >1000 | - | [6] |
| Ipatasertib (GDC-0068) | >1000 | - | - | [6] |
| GSK690693 | 16 | - | 47 | [8] |
Note: A higher IC50 value indicates lower potency and therefore higher selectivity for Akt over the tested kinase.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of inhibitor performance.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.
Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by the Akt enzyme. The amount of phosphorylated substrate is then quantified, typically through ELISA or radioactivity.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP or unlabeled ATP
-
Test compounds (e.g., this compound, other inhibitors)
-
Phosphocellulose paper or anti-phospho-GSK-3 antibody
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the kinase buffer, recombinant Akt enzyme, and the GSK-3 substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, the phosphorylated substrate can be detected by Western blot or ELISA using a phospho-specific antibody.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Akt Signaling
This method assesses the inhibitor's ability to block the Akt signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated downstream proteins (e.g., p-GSK3β, p-PRAS40) are measured by Western blotting. A decrease in phosphorylation indicates successful target engagement by the inhibitor.
Materials:
-
Cancer cell line with an activated Akt pathway (e.g., LNCaP, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Principle: The metabolic activity of viable cells is used as an indicator of cell number. Common methods include the MTT assay (reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases) or ATP-based assays (quantification of ATP, which is present only in metabolically active cells).
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR a commercial ATP-based assay kit (e.g., CellTiter-Glo®).
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of inhibitor concentrations or DMSO for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling cascade and highlights key downstream effectors involved in cell survival and proliferation.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Pan-Akt Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel pan-Akt inhibitor.
Caption: Workflow for pan-Akt inhibitor evaluation.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Pan- and Isoform-Specific Akt Inhibitors for Researchers
For researchers in oncology, neurobiology, and metabolic disorders, the serine/threonine kinase Akt is a pivotal target for therapeutic intervention. The choice between a pan-Akt inhibitor, which targets all three isoforms (Akt1, Akt2, and Akt3), and an isoform-specific inhibitor can significantly impact experimental outcomes and therapeutic strategies. This guide provides a detailed comparison of the research-grade pan-Akt inhibitor A-443654 against representative isoform-specific inhibitors, supported by experimental data and detailed protocols.
Introduction to Akt Inhibition Strategies
The three isoforms of Akt, while highly homologous, play distinct and sometimes opposing roles in cellular processes. Akt1 is primarily linked to cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 is crucial for brain development.[1] Pan-Akt inhibitors offer a broad approach by targeting the conserved ATP-binding pocket of all three isoforms, which can be advantageous in cancers where multiple Akt isoforms are activated. However, this broad inhibition can also lead to off-target effects and toxicities related to the inhibition of essential physiological functions, such as glucose homeostasis regulated by Akt2.
Isoform-specific inhibitors provide a more targeted approach, aiming to modulate the activity of a single Akt isoform. This strategy can potentially minimize side effects and offer a more nuanced tool to dissect the specific roles of each isoform in disease pathology. The development of isoform-selective inhibitors is a growing area of research, with compounds like A-674563 for Akt1 and CCT128930 for Akt2 demonstrating the feasibility of this approach.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency and cellular activity of the pan-Akt inhibitor A-443654 and the isoform-specific inhibitors A-674563 (Akt1-selective) and CCT128930 (Akt2-selective).
| Inhibitor | Type | Target(s) | Ki (nM) | Cellular IC50/EC50/GI50 (µM) | Key References |
| A-443654 | Pan-Akt, ATP-competitive | Akt1, Akt2, Akt3 | Akt1: 0.00016 | ~0.1 - 0.4 (various cancer cell lines) | [2][3] |
| Akt2: - | |||||
| Akt3: - | |||||
| A-674563 | Isoform-selective, ATP-competitive | Akt1 | Akt1: 11 | 0.4 (MiaPaCa-2) | [4][5][6] |
| PKA: 16 | |||||
| CDK2: 46 | |||||
| CCT128930 | Isoform-selective, ATP-competitive | Akt2 | Akt2: 6 | 0.35 (LNCaP), 1.9 (PC3), 6.3 (U87MG) | [7][8][9] |
| PKA: 168 | |||||
| p70S6K: 120 |
Note: Ki and IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the Akt signaling pathway and the experimental workflows used to characterize these compounds.
Detailed Experimental Protocols
Accurate and reproducible data are the foundation of reliable research. Below are detailed methodologies for key experiments cited in this guide.
Biochemical Kinase Assay (Determination of IC50/Ki)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
Materials:
-
Purified, active Akt1, Akt2, and Akt3 enzymes
-
Biotinylated peptide substrate (e.g., a derivative of GSK3 or Crosstide)
-
ATP (at or near the Km concentration for each enzyme)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (e.g., A-443654, A-674563, CCT128930) dissolved in DMSO
-
Radiolabeled ATP ([γ-33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™)
-
Streptavidin-coated plates (for radiolabeled assays)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the kinase reaction buffer, the respective Akt isoform, and the peptide substrate.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP (and [γ-33P]ATP for radioactive assays).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA for radioactive assays or the detection reagent for non-radioactive assays).
-
For radioactive assays, transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate. Wash away unincorporated [γ-33P]ATP.
-
Measure the signal (radioactivity or luminescence) in each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and Km are known.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known PI3K/Akt pathway status (e.g., PTEN-null, PIK3CA-mutant)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well clear or opaque-walled plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or SDS in HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the diluted inhibitors. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution and incubate until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the inhibitor concentration.
Western Blot Analysis for Akt Pathway Modulation
This technique is used to determine if the inhibitors decrease the phosphorylation of Akt and its downstream targets, confirming on-target activity within the cell.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the inhibitors at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.
Conclusion
The choice between a pan-Akt inhibitor like A-443654 and an isoform-specific inhibitor such as A-674563 or CCT128930 depends on the specific research question. Pan-Akt inhibitors are powerful tools for studying the overall role of the Akt pathway in cancer and other diseases. In contrast, isoform-specific inhibitors are invaluable for dissecting the distinct functions of Akt1, Akt2, and Akt3, and may represent a more refined therapeutic strategy with a potentially wider therapeutic window. The data and protocols presented in this guide provide a framework for researchers to make informed decisions and design rigorous experiments to investigate the complex and critical role of Akt signaling.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A-674563 | PKA | CDK | ERK | Akt | GSK-3 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Akt Inhibitors: Perifosine and MK-2206
Notice Regarding Akt-IN-13: Initial searches for "this compound" yielded insufficient public data to conduct a comprehensive phenotypic comparison. The available information is largely limited to supplier data sheets, which, while indicating it is a potent pan-Akt inhibitor with IC50 values of 1.6 nM, 2.4 nM, and 0.3 nM for Akt1, Akt2, and Akt3 respectively, lack the detailed experimental results necessary for this guide.
In light of this, the following guide provides a detailed comparison between the well-characterized Akt inhibitor Perifosine and another widely studied allosteric Akt inhibitor, MK-2206 , to fulfill the need for a comprehensive comparative analysis for researchers, scientists, and drug development professionals.
Introduction to Perifosine and MK-2206
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This has made Akt a prime target for anti-cancer drug development. This guide focuses on two prominent allosteric inhibitors of Akt: Perifosine and MK-2206.
Perifosine (KRX-0401) is a synthetic alkylphospholipid that inhibits Akt by targeting its pleckstrin homology (PH) domain, which prevents the translocation of Akt to the cell membrane, a crucial step for its activation.[1] Beyond Akt inhibition, Perifosine's mechanism is complex, also affecting other signaling pathways and cellular processes.[1]
MK-2206 is a potent and selective, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2] Similar to Perifosine, it binds to the PH domain, preventing Akt's membrane localization and subsequent phosphorylation and activation.[3]
Mechanism of Action
Both Perifosine and MK-2206 are allosteric inhibitors that function by preventing the recruitment of Akt to the plasma membrane. This initial step is critical for Akt activation by upstream kinases like PDK1 and mTORC2. By inhibiting this translocation, these compounds effectively block the phosphorylation of Akt at Thr308 and Ser473, which is necessary for its full kinase activity. The downstream signaling cascade that promotes cell survival and proliferation is thereby inhibited.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and phenotypic effects of Perifosine and MK-2206 in various cancer cell lines.
Table 1: Comparison of Biochemical and Cellular Potency (IC50)
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line | Cancer Type | IC50 (Cell-based Assay) | Citation(s) |
| Perifosine | Akt (pan) | 4.7 µM (in MM.1S cells) | Various | Various | 0.6 - 8.9 µM | [4][5] |
| MK-2206 | Akt1 | 8 nM | NCI-H460 | Lung | 3.4 µM | [3][6] |
| Akt2 | 12 nM | A2780 | Ovarian | Varies | [3][7] | |
| Akt3 | 65 nM | SUNE-1 | Nasopharyngeal | < 1 µM | [3][8] | |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal | 3 - 5 µM | [8] | |||
| Breast Cancer Panel | Breast | < 0.5 µM (sensitive lines) | [9] |
Table 2: Summary of Phenotypic Differences
| Phenotypic Effect | Perifosine | MK-2206 |
| Apoptosis Induction | Induces apoptosis in a dose-dependent manner in various cancer cell lines, including leukemia, hepatocellular carcinoma, and multiple myeloma.[10][11] This can be mediated by activation of caspases and modulation of Bcl-2 family proteins.[11] | Induces apoptosis in multiple cancer cell lines, often in a dose-dependent manner.[9][12] The induction of apoptosis is confirmed by an increase in cleaved PARP and cleaved caspase-3.[12] |
| Cell Cycle Arrest | Induces cell cycle arrest at the G1/S and G2/M phases in head and neck squamous carcinoma cells.[4] In hepatocellular carcinoma cells, it causes G2 phase arrest.[11] | Induces G1 phase cell cycle arrest in nasopharyngeal carcinoma and some breast cancer cell lines.[8][9] |
| Autophagy | Can induce autophagy in certain contexts, such as in drug-resistant cancer cells.[13] | Reported to induce autophagy in human glioma cells.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of Akt inhibitors.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Bel-7402, or MTC-TT) in 96-well plates at a density of 2-5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[12][14]
-
Compound Treatment: Treat the cells with increasing concentrations of Perifosine or MK-2206 (e.g., 0-40 µM) for a specified duration (e.g., 24, 48, or 72 hours).[12][14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Western Blot Analysis
This protocol is used to assess the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: Treat cells with the inhibitors for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15][16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and downstream targets (e.g., p-GSK3β, p-S6), as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptosis.
-
Cell Treatment: Culture cells and treat with the desired concentrations of Perifosine or MK-2206 for a specified time (e.g., 24 hours).[14]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol, adding it dropwise while vortexing. Incubate at 4°C for at least 2 hours.[14][18]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18][19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both Perifosine and MK-2206 are effective allosteric inhibitors of the Akt signaling pathway, demonstrating anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. While they share a similar primary mechanism of action by preventing Akt's membrane translocation, their potency and downstream effects can vary. MK-2206 generally exhibits higher potency with IC₅₀ values in the nanomolar range for biochemical assays, whereas Perifosine's IC₅₀ is in the micromolar range.[3][5] The choice between these inhibitors for research purposes may depend on the specific cancer model, the desired potency, and the potential for off-target effects, as Perifosine is known to have a more complex molecular response profile. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigation into Akt signaling in cancer.
References
- 1. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-Dose Perifosine, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perifosine induces cell cycle arrest and apoptosis in human hepatocellular carcinoma cell lines by blockade of Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK-2206 sensitizes BRCA-deficient epithelial ovarian adenocarcinoma to cisplatin and olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
A Head-to-Head Comparison of Novel Akt Inhibitors: Akt-IN-13 and Ipatasertib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two notable inhibitors of the serine/threonine kinase Akt: Akt-IN-13 and the clinical-stage compound Ipatasertib. This analysis is supported by available experimental data to inform on their respective biochemical potencies and potential therapeutic applications.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt a highly attractive target for the development of novel anticancer therapies. This guide focuses on a direct comparison of two small molecule inhibitors of Akt: the research compound this compound and the clinically evaluated Ipatasertib (GDC-0068).
At a Glance: Key Quantitative Data
A summary of the key biochemical potency data for this compound and Ipatasertib is presented below, highlighting their inhibitory activity against the three Akt isoforms.
| Inhibitor | Target | IC50 (nM) |
| This compound (compound 4b) | Akt1 | 1.6[5][6] |
| Akt2 | 2.4[5][6] | |
| Akt3 | 0.3[5][6] | |
| Ipatasertib (GDC-0068) | Akt1 | 5[7][8] |
| Akt2 | 18[7][8] | |
| Akt3 | 8[7][8] |
Mechanism of Action and Chemical Structure
Ipatasertib (GDC-0068) is a highly selective, ATP-competitive pan-Akt inhibitor.[7][8] Its mechanism of action involves binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates.[9] Ipatasertib has been extensively evaluated in numerous clinical trials for various cancer types.[10]
This compound , also identified as compound 4b, is a potent inhibitor of all three Akt isoforms.[5][6] While detailed public information on its specific binding mode is limited, its low nanomolar IC50 values suggest a high-affinity interaction with the kinase.
Below are the chemical structures of Ipatasertib. The specific chemical structure for this compound (compound 4b) is not as widely publicized but is understood to be a distinct small molecule entity.

Figure 1. Chemical Structure of Ipatasertib.
The Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling cascade, the pathway targeted by both this compound and Ipatasertib.
Caption: The PI3K/Akt signaling cascade.
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize and compare Akt inhibitors.
Kinase Inhibition Assay
This assay is fundamental for determining the IC50 values of inhibitor compounds.
Caption: Workflow for a typical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes, a suitable peptide substrate (e.g., GSK3α peptide), and ATP are prepared in a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT). Serial dilutions of this compound and Ipatasertib are prepared in DMSO.
-
Kinase Reaction: The kinase, peptide substrate, and inhibitor are incubated together in a 96- or 384-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as a luminescent signal.[11][12][13]
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Western Blot for Akt Phosphorylation
This assay assesses the ability of the inhibitors to block Akt signaling within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with an activated Akt pathway (e.g., PTEN-null or PIK3CA-mutant) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or Ipatasertib for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[14][15][16]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.[14][17][18] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-Akt band is normalized to the total Akt band to determine the extent of inhibition.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Ipatasertib and incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay.[19][20][21][22] These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell viability relative to a vehicle-treated control is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Concluding Remarks
Both this compound and Ipatasertib are potent inhibitors of the Akt kinase. Based on the available IC50 data, this compound demonstrates greater potency against all three Akt isoforms, particularly Akt3, in biochemical assays. Ipatasertib, having undergone extensive clinical investigation, provides a benchmark for a well-characterized, ATP-competitive Akt inhibitor.
The selection of an appropriate inhibitor for research or therapeutic development will depend on the specific application, including the desired isoform selectivity, the cellular context, and the pharmacokinetic properties required. The experimental protocols outlined in this guide provide a framework for the further characterization and direct comparison of these and other novel Akt inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Ipatasertib - Wikipedia [en.wikipedia.org]
- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
On-Target Efficacy of Akt-IN-13: A Comparative Guide Using CRISPR-Cas9 Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent Akt inhibitor, Akt-IN-13, with a detailed framework for confirming its on-target effects using CRISPR-Cas9 gene-editing technology. The experimental data presented herein is synthesized from established methodologies and expected outcomes based on the known high potency of this compound.
Introduction to this compound and On-Target Validation
This compound is a highly potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[1][2]
Confirming that a small molecule inhibitor's biological effects are a direct consequence of its intended target engagement is a critical step in drug development. Off-target effects can lead to unforeseen toxicities and confound the interpretation of preclinical and clinical data.[3] CRISPR-Cas9 technology offers a precise method for genetic validation of drug targets by enabling the specific knockout of the gene encoding the target protein.[4] By comparing the phenotypic and molecular effects of a compound in wild-type cells versus cells lacking the target protein, a definitive assessment of on-target activity can be made.
This guide outlines a systematic approach to validate the on-target effects of this compound by leveraging CRISPR-Cas9 to generate Akt isoform-specific knockout cell lines.
Comparative Data of this compound and Alternative Inhibitors
The following table summarizes the inhibitory activity of this compound and provides a comparison with other commonly used Akt inhibitors.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Key Features |
| This compound | ATP-competitive | 1.6 | 2.4 | 0.3 | High potency across all Akt isoforms. |
| MK-2206 | Allosteric | 8 | 12 | 65 | Allosteric inhibitor, primarily targeting Akt1/2.[5] |
| Ipatasertib (GDC-0068) | ATP-competitive | 1.9 | 19 | 49 | Pan-Akt inhibitor in clinical development.[6] |
| A-674563 | ATP-competitive | 16 | - | - | Putative Akt1-selective inhibitor, also shows CDK2 activity.[7] |
| GSK690693 | ATP-competitive | 2 | 13 | 9 | Pan-Akt inhibitor with some activity against other AGC family kinases.[8] |
Experimental Validation Using CRISPR-Cas9
To definitively confirm the on-target effects of this compound, a series of experiments utilizing CRISPR-Cas9-mediated knockout of each Akt isoform (Akt1, Akt2, and Akt3) is proposed. The following sections detail the experimental workflow, protocols, and expected outcomes.
Logical Framework for On-Target Validation
The core principle of this validation strategy is to assess whether the cellular response to this compound is abrogated in cells lacking the specific Akt isoform(s) it is designed to inhibit.
Caption: Logic of CRISPR-based on-target validation.
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Experimental workflow for CRISPR validation.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Akt Isoforms
This protocol outlines the generation of clonal cell lines with a knockout of a specific Akt isoform.
Materials:
-
HEK293T or other suitable cancer cell line
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
-
Validated sgRNA sequences targeting early exons of AKT1, AKT2, and AKT3
-
Puromycin
Protocol:
-
sgRNA Design and Cloning: Design and clone two independent sgRNAs for each Akt isoform into the pX459 vector.
-
Transfection: Seed cells in a 6-well plate. Transfect cells with the sgRNA-containing pX459 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Puromycin Selection: 24 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for transfected cells.
-
Single-Cell Cloning: After 48-72 hours of selection, perform limiting dilution in 96-well plates to isolate single cells.
-
Clonal Expansion: Expand single-cell derived colonies.
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the target region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of the target Akt isoform protein by Western blot analysis.[9][10][11]
-
Western Blot Analysis
This protocol is for assessing the protein levels of total Akt, phosphorylated Akt (p-Akt), and downstream targets.
Materials:
-
Validated knockout and wild-type cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Akt1, anti-Akt2, anti-Akt3, anti-pan-Akt, anti-phospho-Akt (Ser473), anti-phospho-PRAS40 (Thr246), anti-phospho-GSK3β (Ser9)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Treatment: Plate wild-type and knockout cells. Treat with a dose-range of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
Wild-type and knockout cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Expected Quantitative Outcomes
The following tables summarize the expected results from the proposed experiments, which would confirm the on-target activity of this compound.
Table 1: Expected IC50 Values (nM) from Cell Viability Assays
| Cell Line | This compound | Control Inhibitor (e.g., a non-Akt inhibitor) |
| Wild-Type | ~10 | >10,000 |
| Akt1 KO | >100 (significant shift) | >10,000 |
| Akt2 KO | >100 (significant shift) | >10,000 |
| Akt3 KO | >100 (significant shift) | >10,000 |
| Akt1/2/3 Triple KO | >10,000 (complete resistance) | >10,000 |
Table 2: Expected Western Blot Results (Relative Protein Levels)
| Cell Line | Treatment | p-Akt (Ser473) | p-PRAS40 (Thr246) |
| Wild-Type | Vehicle | 1.0 | 1.0 |
| Wild-Type | This compound (10 nM) | <0.1 | <0.1 |
| Akt1 KO | Vehicle | ~0.5 (reduced baseline) | ~0.5 (reduced baseline) |
| Akt1 KO | This compound (10 nM) | <0.1 | <0.1 |
| Akt1/2/3 Triple KO | Vehicle | <0.05 (near absent) | <0.05 (near absent) |
| Akt1/2/3 Triple KO | This compound (10 nM) | <0.05 (no further reduction) | <0.05 (no further reduction) |
Akt Signaling Pathway
The diagram below illustrates the central role of Akt in the PI3K signaling pathway and highlights key downstream effectors that can be monitored to assess Akt activity.
Caption: Simplified Akt signaling pathway.
Conclusion
The combination of the potent and specific inhibitor this compound with the precision of CRISPR-Cas9-mediated gene editing provides a robust platform for unequivocally validating its on-target effects. The experimental framework outlined in this guide allows researchers to dissect the contribution of each Akt isoform to the cellular response to this compound, thereby providing a high degree of confidence in its mechanism of action. This approach is invaluable for the preclinical development of targeted therapies and for elucidating the complex biology of the Akt signaling pathway.
References
- 1. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
- 8. scbt.com [scbt.com]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Proper Disposal of Akt-IN-13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Akt-IN-13, a potent kinase inhibitor. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring personnel safety.
This compound is categorized as a hazardous substance, and its disposal must be managed in accordance with local, regional, and national hazardous waste regulations[1][2]. The following procedures are based on general best practices for the disposal of hazardous chemical waste and kinase inhibitors.
Key Safety and Handling Information
Proper handling is the first step in safe disposal. Below is a summary of key safety information for this compound and similar kinase inhibitors.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile, butyl rubber), and a lab coat are required.[2] | [2] |
| Handling | Avoid all personal contact, including inhalation of dust.[2] Use in a well-ventilated area or with a chemical fume hood. Do not handle near open cuts or irritated skin.[2] | [2][3] |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.[3][4] Segregate from incompatible materials.[3] | [3][4] |
| Spill Cleanup | For minor spills, use dry clean-up procedures to avoid generating dust.[2] Collect spilled material into a suitable, labeled container for waste disposal.[2] For major spills, alert emergency responders.[2] | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This includes unused product, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or present in a mixture. This will dictate the appropriate waste container and disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[5][6] Specifically, keep it separate from strong acids, bases, and oxidizers.[7]
2. Packaging and Labeling:
-
Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container (e.g., polyethylene or polypropylene)[2]. Liquid waste containing this compound should be collected in a compatible, leak-proof container with a secure cap.[5][6]
-
Label Containers Clearly: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in DMSO," "Contaminated gloves with this compound").[6][7] Avoid using abbreviations or chemical formulas.[6]
3. Disposal of Different Waste Types:
-
Unused or Expired this compound (Solid):
-
If in its original container, ensure the label is intact and the container is securely sealed.
-
Place the container in a designated hazardous waste accumulation area.
-
-
Solutions Containing this compound:
-
Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.[5] Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
4. Arrange for Pickup and Disposal:
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for waste pickup and will manage the final disposal through a licensed hazardous waste contractor.
-
Store Waste Properly While Awaiting Pickup: Keep hazardous waste containers in a designated, secure area within the laboratory.[7] Do not store waste in public areas like hallways.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.fr [fishersci.fr]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. nswai.org [nswai.org]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. cdp.dhs.gov [cdp.dhs.gov]
Safe Handling and Disposal of Akt-IN-13: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Akt-IN-13 was not located. The following guidance is a synthesis of information from SDSs for similar Akt inhibitors and should be used as a precautionary guide.[1][2][3][4] It is imperative to consult your institution's safety office and the supplier's specific recommendations before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure safe handling and disposal of this potent kinase inhibitor.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following PPE is recommended when handling this compound in solid or solution form.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing.[1][5] | Protects skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation.[1][4] A respirator may be necessary for handling large quantities or when generating dust or aerosols. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][4]
-
Keep away from direct sunlight and sources of ignition.[1][4]
-
Recommended storage temperatures are typically -20°C for powder and -80°C for solutions.[1][4]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek medical attention.[1][2] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes.[2][5] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[2] |
| Inhalation | Remove to fresh air.[1][2][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][3] Wash out mouth with water.[1] Seek immediate medical attention.[1][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Waste Collection:
-
Collect waste in a designated, labeled, and sealed container.[3]
-
Do not dispose of in the regular trash or down the drain.
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[1][2][4]
-
Consult with your institution's environmental health and safety office for specific disposal procedures.
Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
